molecular formula C6H4BrN3 B1375682 6-Bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 934560-92-6

6-Bromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1375682
CAS No.: 934560-92-6
M. Wt: 198.02 g/mol
InChI Key: GRLXWXRTASHOBS-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-pyrazolo[3,4-b]pyridine
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InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXWXRTASHOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743696
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934560-92-6
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
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Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine from 5-Aminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its rigid, planar geometry and specific hydrogen bonding capabilities make it an ideal bioisostere for purine bases, enabling potent interactions with various biological targets.[3][4] This guide provides a detailed examination of a primary synthetic route to 6-Bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate for drug discovery, starting from readily available 5-aminopyrazole derivatives. We will explore the mechanistic underpinnings of the core cyclocondensation reaction, provide a detailed experimental protocol, and discuss strategies for characterization and optimization.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold of significant interest in drug development.[3] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The 6-bromo substituent serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[5][6] For instance, novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in cancer therapy.[1]

This guide focuses on the construction of the pyridine ring onto a pre-formed pyrazole core, a common and effective strategy known as the Friedländer annulation or related cyclocondensation reactions.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of the target molecule, this compound, originates from the logical disconnection of the pyridine ring. This retrosynthetic approach points to two key building blocks: a 5-aminopyrazole (the nitrogen-containing nucleophile) and a three-carbon β-dicarbonyl or equivalent electrophile .

The core transformation is a cyclocondensation reaction. The generally accepted mechanism involves a sequence of nucleophilic attacks, condensations, and dehydration steps.[3] 5-Aminopyrazoles possess two primary nucleophilic sites: the exocyclic amino group (-NH₂) and the C4 carbon of the pyrazole ring.[3] The reaction typically proceeds as follows:

  • Initial Condensation: The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enaminone intermediate.

  • Intramolecular Cyclization: The nucleophilic C4 carbon of the pyrazole ring then attacks the second carbonyl group.

  • Dehydration/Aromatization: A final dehydration step occurs to form the aromatic pyridine ring, yielding the stable 1H-pyrazolo[3,4-b]pyridine scaffold.[3]

To install the required bromine at the 6-position, a brominated three-carbon electrophile is necessary. A suitable and commonly employed reagent for this purpose is 2-bromomalonaldehyde or its synthetic equivalents. The bromine atom's position on this reagent directly translates to its final position on the newly formed pyridine ring.

Detailed Experimental Protocol

This protocol outlines a representative synthesis based on the principles of the Friedländer annulation, a classic method for constructing quinoline and related heterocyclic systems.

Reaction Scheme:

Caption: General workflow for the synthesis of a 6-bromopyrazolo[3,4-b]pyridine derivative.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Notes
5-Amino-3-methyl-1-phenylpyrazole173.211.0Starting pyrazole
2-Bromomalonaldehyde150.961.1Brominated electrophile
Glacial Acetic Acid60.05-Solvent and catalyst
Ethanol46.07-Recrystallization solvent
Sodium Bicarbonate (Sat. Soln.)84.01-Neutralization

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-3-methyl-1-phenylpyrazole (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to dissolve the starting material (approx. 10-15 mL per gram of aminopyrazole). Acetic acid serves as both the solvent and an acid catalyst for the condensation steps.[7]

  • Reagent Addition: To the stirred solution, add 2-bromomalonaldehyde (1.1 eq). A slight excess of the aldehyde ensures complete consumption of the limiting aminopyrazole.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole spot is no longer visible.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker of ice water. This will often precipitate the crude product.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step is crucial for precipitating any product that remains soluble in the acidic medium.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acetic acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 6-Bromo-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine as a solid.

Characterization and Validation

The identity and purity of the synthesized product must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons on the pyrazole and pyridine rings, as well as the phenyl and methyl substituents. The absence of the -NH₂ signal from the starting material is a key indicator of reaction completion.

    • ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will correspond to the molecular formula C₁₃H₁₀BrN₃. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a distinctive feature in the mass spectrum.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or using a microwave reactor to improve reaction kinetics.[7] In some cases, the order of addition or the choice of catalyst can influence the outcome.

  • Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds, the formation of regioisomers is possible.[3] The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. For 2-bromomalonaldehyde, this is not an issue due to its symmetry.

  • Purification Difficulties: If recrystallization proves insufficient, column chromatography on silica gel may be required to remove impurities. A solvent system such as ethyl acetate/hexane is a good starting point.

Safety Considerations

  • Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2-Bromomalonaldehyde: Irritant. Avoid inhalation and skin contact.

  • General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the cyclocondensation of a 5-aminopyrazole with 2-bromomalonaldehyde is a robust and reliable method for accessing this valuable heterocyclic intermediate. The procedure is straightforward, utilizes readily available reagents, and provides a direct route to a scaffold that is central to modern medicinal chemistry research. Understanding the underlying mechanism allows for rational optimization and adaptation of this protocol for the synthesis of a wide variety of substituted pyrazolo[3,4-b]pyridines.

References

An In-Depth Technical Guide to 6-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS No. 934560-92-6): A Cornerstone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, analogous to the purine core of adenine and guanine, allows it to function as a versatile scaffold, or "privileged structure," in the design of targeted therapeutics. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an ideal starting point for the synthesis of molecules that can interact with the ATP-binding sites of various protein kinases.

The strategic placement of a bromine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse molecular fragments, facilitating the exploration of the chemical space around the core scaffold. This adaptability is crucial in the iterative process of drug discovery, particularly in the development of kinase inhibitors for oncology, inflammatory conditions, and neurodegenerative diseases. The 1H-pyrazolo[3,4-b]pyridine tautomer is significantly more stable than its 2H counterpart, making it the predominant and more relevant isomer for synthetic and biological applications[1].

This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, reaction optimization, and characterization.

PropertyValueSource
CAS Number 934560-92-6[2][3]
Molecular Formula C₆H₄BrN₃[2][3]
Molecular Weight 198.02 g/mol [2][3]
Physical Form Solid/Powder[2]
Purity ≥97%[2]
Boiling Point (Calculated) 399.1 ± 42.0 °C at 760 mmHg[4]
Storage Conditions Inert atmosphere, 2-8°C[2][4]

Note: Experimental melting point and detailed NMR spectral data are not consistently reported in publicly available literature and should be determined empirically upon acquisition.

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not widely published, the general synthesis of pyrazolo[3,4-b]pyridines can be achieved through two primary strategies: the construction of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring from a pyridine precursor[1]. A common method involves the cyclization of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent[1]. For the title compound, a plausible route would involve the bromination of the 1H-pyrazolo[3,4-b]pyridine core.

Illustrative Synthetic Pathway

Synthetic_Scheme cluster_0 Synthesis of this compound start Substituted Pyridine Precursor intermediate1 Aminopyrazole Intermediate start->intermediate1 Cyclization product This compound intermediate1->product Bromination

Caption: Generalized synthetic approach to this compound.

Chemical Reactivity and Application in Synthesis

The bromine atom at the 6-position is the key to the synthetic utility of this molecule, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, and alkynyl groups, which are often crucial for achieving high potency and selectivity in kinase inhibitors.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an aryl halide and a boronic acid or ester. This reaction is fundamental for elaborating the 6-position of the pyrazolo[3,4-b]pyridine core.

Causality in Protocol Design:

  • Catalyst Choice: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of phosphine ligand (e.g., SPhos, XPhos) is critical; bulky, electron-rich ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps, which can be challenging with electron-rich heterocyclic substrates.

  • Base Selection: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used. Water aids in dissolving the inorganic base and the boronate salt, while the organic solvent ensures the solubility of the organic reactants and catalyst complex.

Representative Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand.

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Suzuki_Coupling cluster_1 Suzuki-Miyaura Coupling Workflow start Combine Reactants: This compound Arylboronic Acid Base catalyst Add Pd Catalyst & Ligand start->catalyst reaction Heat under Inert Atmosphere catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Aryl-1H-pyrazolo[3,4-b]pyridine purification->product Kinase_Inhibition cluster_2 Role in Kinase Inhibition scaffold 6-Aryl/Alkynyl-1H-pyrazolo[3,4-b]pyridine (Synthesized from CAS 934560-92-6) kinase Kinase ATP-Binding Site scaffold->kinase Binding interaction H-Bonding with Hinge Region scaffold->interaction inhibition Inhibition of Kinase Activity kinase->inhibition interaction->kinase

References

The Gould-Jacobs Reaction: A Mechanistic Blueprint for the Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, driving continuous innovation in its synthetic accessibility. Among the established methodologies, the Gould-Jacobs reaction offers a robust and versatile pathway for constructing this fused ring system. This guide provides a comprehensive examination of the reaction mechanism, moving beyond a simple recitation of steps to explore the underlying chemical principles and strategic considerations essential for laboratory success. We will dissect the key transformations, from the initial nucleophilic attack to the critical thermal cyclization, and discuss the influence of reaction parameters on yield and purity. This document is intended for chemical researchers and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines, also known as 7-azaindoles, constitute a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry.[1][2] Their structural framework is a key component in a wide array of therapeutic agents, including inhibitors for various kinases, fibroblast growth factor receptors, and compounds with applications as anticancer, antiviral, and anti-inflammatory agents.[3] The efficacy of these compounds is intrinsically linked to the rigid, planar structure of the fused ring system, which allows for precise spatial orientation of substituents to interact with biological targets.

The Gould-Jacobs reaction, traditionally used for the synthesis of quinolines from anilines, has been effectively adapted to produce the pyrazolo[3,a-b]pyridine core by substituting the aniline starting material with a 5-aminopyrazole.[4][5] This strategic modification provides a reliable and often high-yielding route to this valuable heterocyclic system.

The Core Mechanism: A Step-by-Step Analysis

The synthesis of a pyrazolo[3,4-b]pyridine via the Gould-Jacobs reaction is not a single transformation but a well-defined sequence of reactions. Understanding the causality of each step is critical for troubleshooting and optimization. The process typically begins with a 5-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate (DEEMM).

The overall transformation can be dissected into three primary stages:

  • Condensation: Formation of the key aminomethylenemalonate intermediate.

  • Thermal Cyclization: The high-energy, ring-closing step to form the pyridine ring.

  • Aromatization/Functionalization: Final conversion to the stable aromatic product, often involving tautomerization and optional chlorination.

Stage 1: Nucleophilic Attack and Condensation

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the electron-deficient carbon of the enol ether in DEEMM.[4][6] This step is mechanistically analogous to a Michael addition. The subsequent elimination of an ethanol molecule drives the reaction forward, yielding the critical diethyl 2-(((1H-pyrazol-5-yl)amino)methylene)malonate intermediate.[7]

  • Expert Insight: The choice of catalyst can be influential here. While the reaction often proceeds thermally, acidic or basic catalysts can be employed to enhance the rate of condensation.[4] An acid catalyst, for instance, can protonate the ethoxy group of DEEMM, making it a better leaving group and increasing the electrophilicity of the target carbon.

Stage 2: Thermal Intramolecular Cyclization

This is the defining and most demanding step of the Gould-Jacobs reaction. It requires significant thermal energy (typically temperatures exceeding 250 °C) to induce an intramolecular 6-electron electrocyclization.[7][8] The nitrogen atom of the pyrazole ring (at the N1 position) attacks one of the ester carbonyls, leading to the formation of the six-membered pyridine ring and the elimination of a second molecule of ethanol.[4][6]

  • Causality Behind High Temperatures: The high activation energy is necessary to overcome the conformational rigidity required for the pre-cyclization state and to drive the elimination of ethanol, which is entropically favorable. High-boiling, inert solvents such as diphenyl ether or Dowtherm A are traditionally used to achieve these temperatures.[5][8]

Stage 3: Tautomerization and Optional Chlorination

The cyclized product, an ethyl 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, exists in tautomeric equilibrium with its 4-hydroxy aromatic counterpart.[4][8] In the majority of modern applications, this intermediate is not isolated but is directly converted to a more synthetically versatile derivative.

The most common subsequent step is treatment with phosphorus oxychloride (POCl₃). This reagent serves two purposes: it acts as a dehydrating agent to facilitate aromatization and, more importantly, it converts the 4-hydroxy group into a 4-chloro substituent.[4] The resulting 4-chloro-1H-pyrazolo[3,4-b]pyridine is a valuable intermediate for further functionalization via nucleophilic aromatic substitution reactions. If POCl₃ is omitted, the 4-hydroxy substituted product is obtained.[4]

Below is a Graphviz diagram illustrating the complete mechanistic pathway.

Caption: Gould-Jacobs reaction mechanism for pyrazolo[3,4-b]pyridine.

Experimental Considerations and Modern Adaptations

The success of the Gould-Jacobs reaction is highly dependent on careful control of reaction parameters. The high temperatures required for cyclization represent a significant experimental hurdle.

ParameterConventional HeatingMicrowave IrradiationField-Proven Insight
Temperature 250-300 °C250-300 °CPrecise temperature control is crucial. Overheating can lead to degradation and reduced yields.[7]
Reaction Time Several hours5-30 minutesMicrowave heating dramatically reduces reaction times by enabling rapid and uniform heating to the target temperature.[7]
Solvent High-boiling (e.g., Diphenyl ether)Often solvent-free or in a high-boiling solventSolvent-free microwave conditions can simplify purification, but solvent choice can also influence regioselectivity in complex substrates.[9]
Yield Moderate to GoodGood to ExcellentMicrowave-assisted protocols often report higher isolated yields due to shorter reaction times and reduced byproduct formation.[7][10]
Microwave-Assisted Synthesis

The use of microwave irradiation has revolutionized the Gould-Jacobs reaction.[7][9] By directly and efficiently coupling with the polar reactants, microwaves can achieve the necessary high temperatures for cyclization in minutes rather than hours. This not only accelerates the reaction but often leads to cleaner product profiles and improved yields by minimizing the thermal degradation of starting materials and products.[7]

Standard Experimental Protocol

This protocol provides a representative, self-validating workflow for the synthesis of a 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Pyrazolo[3,4-b]pyridine Synthesis cluster_prep Step 1: Condensation cluster_cyclize Step 2: Cyclization & Chlorination cluster_workup Step 3: Work-up & Purification A Combine 5-aminopyrazole and DEEMM in a flask B Heat at 120-130 °C (1-2 hours) A->B C Monitor by TLC until aminopyrazole is consumed B->C D Cool mixture slightly Add diphenyl ether (solvent) C->D E Heat to 250-260 °C (15-30 min) D->E F Cool to ~100 °C Add POCl₃ dropwise E->F G Reflux for 2-4 hours F->G H Cool to RT Pour onto crushed ice G->H I Neutralize with aq. base (e.g., NaOH, NaHCO₃) H->I J Filter the precipitated solid I->J K Wash with water and non-polar solvent (e.g., hexanes) J->K L Purify by recrystallization or column chromatography K->L

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Step-by-Step Methodology

Materials:

  • 1-Substituted-5-aminopyrazole (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.1 - 1.5 eq)

  • Diphenyl ether (solvent)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • Ice, saturated sodium bicarbonate solution, water, ethanol/hexanes for washing/recrystallization.

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine the 5-aminopyrazole and DEEMM. Heat the mixture in an oil bath at 120-130 °C for 1-2 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting aminopyrazole. Ethanol will be evolved during this step.

  • Cyclization: Allow the reaction mixture to cool to approximately 100 °C. Carefully add diphenyl ether as the high-boiling solvent. Increase the temperature to 250-260 °C and maintain for 15-30 minutes. The solution will typically darken.

  • Chlorination: Cool the mixture again to below 120 °C. Add POCl₃ dropwise via an addition funnel. Caution: This addition is exothermic. After the addition is complete, heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours until TLC analysis indicates the formation of the chloro-product is complete.

  • Work-up: Allow the reaction to cool to room temperature. Carefully and slowly pour the dark mixture onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: The acidic solution is then carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms and the pH is ~7-8.

  • Purification: The crude solid product is collected by vacuum filtration. The filter cake should be washed thoroughly with water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to remove the diphenyl ether. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel chromatography.

Conclusion and Future Outlook

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of the pyrazolo[3,4-b]pyridine core. Its reliability and adaptability, particularly with modern techniques like microwave-assisted heating, ensure its continued use in drug discovery and development. A thorough, mechanistic understanding is paramount for scientists to harness its full potential, allowing for logical optimization and adaptation to novel substrates. Future advancements will likely focus on developing milder reaction conditions and expanding the substrate scope through catalyst development, further solidifying the Gould-Jacobs reaction as a cornerstone of heterocyclic chemistry.

References

An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromo-1H-pyrazolo[3,4-b]pyridine NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromo-1H-pyrazolo[3,4-b]pyridine. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the experimental choices and the interpretation of the spectral features, grounded in established scientific principles.

Introduction

This compound, also known as 6-bromo-7-azaindazole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key component in the development of various kinase inhibitors and other therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the structure of newly synthesized derivatives and for understanding their electronic and conformational properties. This guide focuses on the detailed analysis of its ¹H and ¹³C NMR spectra, providing a foundational reference for researchers working with this important molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols: NMR Data Acquisition

The quality and interpretability of NMR data are directly dependent on the experimental setup. The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for this class of compounds due to its excellent dissolving power for polar molecules and its high boiling point, which allows for variable temperature studies if necessary. Other suitable solvents include deuterated chloroform (CDCl₃) and methanol (CD₃OD), though solubility should be verified.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is generally used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition (zg30, 16 scans) instrument->h1_acq c13_acq ¹³C NMR Acquisition (zgpg30, 1024 scans) instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference Final Spectra Final Spectra reference->Final Spectra caption General workflow for NMR data acquisition and processing.

Caption: General workflow for NMR data acquisition and processing.

Spectroscopic Data and Interpretation

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~13.9br s1HN1-H
~8.8d1HH-4~2.0
~8.4d1HH-5~2.0
~8.2s1HH-3

Interpretation of ¹H NMR Spectrum:

  • N1-H Proton: The proton on the pyrazole nitrogen (N1-H) is expected to appear as a broad singlet at a very downfield chemical shift (~13.9 ppm). This is due to its acidic nature and participation in hydrogen bonding with the DMSO solvent.

  • Pyridine Protons (H-4 and H-5): The two protons on the pyridine ring, H-4 and H-5, are expected to appear as doublets in the aromatic region. Due to the electron-withdrawing effect of the adjacent nitrogen and the bromine atom, they will be shifted downfield. They will exhibit a small ortho-coupling to each other.

  • Pyrazole Proton (H-3): The proton at the C-3 position of the pyrazole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the aromatic region.

¹³C NMR (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~153C7a
~148C5
~143C3a
~133C3
~116C4
~112C6

Interpretation of ¹³C NMR Spectrum:

  • Quaternary Carbons (C3a, C7a, and C6): The carbon atom bearing the bromine (C6) will be significantly influenced by the halogen's electronegativity and is expected in the range of ~112 ppm. The two bridgehead carbons (C3a and C7a) will also appear as quaternary signals.

  • Methine Carbons (C3, C4, and C5): The carbon atoms with attached protons will appear as methine signals in a DEPT-135 experiment. Their chemical shifts are influenced by the neighboring nitrogen atoms and the bromine substituent.

Self-Validating Systems in NMR Spectroscopy

To ensure the trustworthiness of the spectral assignments, a combination of 1D and 2D NMR experiments should be employed.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between H-4 and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons (C3, C4, and C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary carbons by observing correlations from the protons. For instance, the N1-H proton should show a correlation to C3 and C7a, and H-5 should show a correlation to C7a and C4.

NMR_Validation cluster_1D 1D NMR cluster_2D 2D NMR (Validation) cluster_assignment Structural Assignment H1 ¹H NMR (Chemical Shifts, Multiplicities, Integrals) COSY ¹H-¹H COSY (H-H Correlations) H1->COSY Validates HSQC ¹H-¹³C HSQC (Direct C-H Correlations) H1->HSQC Assigns HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) H1->HMBC Assigns Quaternary C C13 ¹³C NMR (Chemical Shifts) C13->HSQC Assigns C13->HMBC Assigns Quaternary C Structure Confirmed Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure caption Self-validating system for NMR structural elucidation.

Caption: Self-validating system for NMR structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound is fundamental for its application in research and development. This guide provides a detailed protocol for data acquisition, a thorough interpretation of the expected ¹H and ¹³C NMR spectra, and a framework for self-validation using 2D NMR techniques. By following these guidelines, researchers can confidently identify and characterize this important heterocyclic compound and its derivatives, ensuring the integrity and reproducibility of their scientific findings.

A Technical Guide to Alternative Starting Materials for the Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a key heterocyclic scaffold in medicinal chemistry, serving as a crucial intermediate in the development of a wide range of therapeutic agents, including kinase inhibitors. The strategic placement of the bromine atom at the C6 position provides a versatile handle for further functionalization through cross-coupling reactions. This guide provides an in-depth analysis of alternative synthetic routes to this valuable compound, moving beyond the conventional late-stage bromination of the parent heterocycle. We will explore two primary retrosynthetic approaches: the annulation of a pyrazole ring onto a pre-brominated pyridine backbone and the construction of a pyridine ring from a pyrazole precursor, with a focus on methods that incorporate the C6-bromo substituent from the initial stages. This guide will detail the causality behind experimental choices, provide step-by-step protocols for key transformations, and present comparative data to inform synthetic strategy.

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine framework is a bioisostere of purine, which allows it to interact with a variety of biological targets.[1] This structural motif is present in numerous compounds with diverse pharmacological activities.[2][3] The introduction of a bromine atom at the 6-position significantly enhances the synthetic utility of this scaffold, enabling late-stage diversification through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Traditionally, the synthesis might involve the construction of the 1H-pyrazolo[3,4-b]pyridine core followed by electrophilic bromination. However, this can sometimes lead to issues with regioselectivity and the need for harsh reagents. This guide focuses on alternative strategies that build the 6-bromo-substituted core directly from carefully chosen starting materials, offering potential advantages in terms of overall yield, purity, and process scalability.

Retrosynthetic Strategy 1: Pyrazole Ring Annulation onto a Brominated Pyridine Core

This approach is predicated on the use of a pyridine starting material that already contains the desired bromine substituent at the 5-position (which becomes the 6-position in the final product). The key transformation is the construction of the pyrazole ring through cyclocondensation with a hydrazine source.

Key Starting Material: 6-Bromonicotinaldehyde (2-Bromo-5-formylpyridine)

The central precursor for this strategy is 6-bromonicotinaldehyde. Its synthesis and subsequent cyclization represent a direct and efficient pathway to the target molecule.

Diagram: Synthesis of this compound via Pyrazole Annulation

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product 2_Amino_5_bromopyridine 2-Amino-5-bromopyridine Diazonium_Salt Diazonium Salt 2_Amino_5_bromopyridine->Diazonium_Salt NaNO2, HBr 2_5_Dibromopyridine 2,5-Dibromopyridine Diazonium_Salt->2_5_Dibromopyridine Sandmeyer Reaction 6_Bromonicotinaldehyde 6-Bromonicotinaldehyde 2_5_Dibromopyridine->6_Bromonicotinaldehyde Metal-Halogen Exchange, Formylation Target This compound 6_Bromonicotinaldehyde->Target Hydrazine Hydrate, EtOH, Reflux

Caption: Synthetic pathway starting from a brominated pyridine.

Synthesis of the Precursor: 2-Amino-5-bromopyridine

A common and cost-effective starting point is the regioselective bromination of 2-aminopyridine.

  • Rationale: 2-Aminopyridine is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The amino group is an activating ortho-, para-director. Bromination preferentially occurs at the 5-position (para to the amino group) due to steric hindrance at the 3-position (ortho).

  • Methodology: A variety of brominating agents can be employed. While elemental bromine can be used, it often leads to over-bromination and the formation of the 3,5-dibromo byproduct.[4] A milder and more selective method involves the use of N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide.[5]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [5]

  • In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4g, 0.1 mol), phenyltrimethylammonium tribromide (37.6g, 0.1 mol), and chloroform (300 ml).

  • Stir the mixture at 25-30°C for 2 hours.

  • Wash the reaction mixture with a saturated sodium chloride solution (40 ml).

  • Separate the organic layer and wash it with water (2 x 20 ml).

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to yield an oil.

  • Cool the oil in an ice water bath and add water to precipitate the solid product.

  • Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine.

Conversion to 6-Bromonicotinaldehyde

The conversion of 2-amino-5-bromopyridine to 6-bromonicotinaldehyde can be achieved through a Sandmeyer reaction to introduce a second bromine at the 2-position, followed by metal-halogen exchange and formylation.

Final Step: Cyclocondensation with Hydrazine

The reaction of 6-bromonicotinaldehyde with hydrazine hydrate leads to the formation of the pyrazole ring.

  • Mechanism: The reaction proceeds via the initial formation of a hydrazone by the nucleophilic attack of hydrazine on the aldehyde carbonyl group. This is followed by an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the halogen at the 2-position of the pyridine ring, leading to cyclization and formation of the pyrazolo[3,4-b]pyridine core. Microwave-assisted conditions can often accelerate this type of cyclocondensation.[6]

Experimental Protocol: Synthesis of this compound

  • To a solution of 6-bromonicotinaldehyde in ethanol, add an excess of hydrazine hydrate.

  • Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Retrosynthetic Strategy 2: Electrophilic Bromination of the 1H-pyrazolo[3,4-b]pyridine Core

This strategy involves the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine followed by a regioselective bromination step. This approach is advantageous if the parent heterocycle is readily available or more easily synthesized than the brominated precursors required for Strategy 1.

Diagram: Synthesis of this compound via Electrophilic Bromination

G cluster_0 Core Synthesis cluster_1 Final Product Aminopyrazole 3-Aminopyrazole Pyrazolopyridine 1H-pyrazolo[3,4-b]pyridine Aminopyrazole->Pyrazolopyridine Diketone 1,3-Diketone Diketone->Pyrazolopyridine Condensation Target This compound Pyrazolopyridine->Target NBS, DMF

Caption: Synthesis pathway involving late-stage bromination.

Synthesis of the 1H-pyrazolo[3,4-b]pyridine Core

The construction of the parent ring system is most commonly achieved by forming the pyridine ring onto a pre-existing pyrazole.[7]

  • Key Starting Material: 3-Aminopyrazole (or its substituted derivatives).

  • Co-reactant: A 1,3-dicarbonyl compound or its equivalent.

  • Rationale: The reaction is a condensation process where the amino group of the pyrazole and the enolizable protons of the dicarbonyl compound react to form the pyridine ring. The regioselectivity can be an issue with unsymmetrical dicarbonyl compounds.[7]

Regioselective Bromination

The key to this strategy is the selective introduction of the bromine atom at the C6 position. The pyridine ring of the pyrazolo[3,4-b]pyridine system is electron-deficient; however, the fused pyrazole ring can influence the regioselectivity of electrophilic substitution.

  • Reagent of Choice: N-Bromosuccinimide (NBS) is a preferred reagent for the bromination of many aromatic and heterocyclic compounds.[8][9] It is a solid, making it easier to handle than liquid bromine, and often provides higher selectivity.[10]

  • Solvent Effects: The choice of solvent can be critical in directing the regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the bromination of electron-rich aromatic heterocycles with high para-selectivity.[8]

Experimental Protocol: Bromination of 1H-pyrazolo[3,4-b]pyridine

  • Dissolve 1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as DMF or acetic acid.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Strategy 3: Pyridine Ring Annulation using Brominated Precursors

This is a variation of the common strategy of building the pyridine ring onto a pyrazole, but with the specific aim of introducing the 6-bromo substituent from a brominated building block.

Starting from a Brominated Pyrazole

While less common, it is conceivable to start with a brominated aminopyrazole. For instance, a 4-bromo-5-aminopyrazole derivative could potentially be used. However, the synthesis of such precursors can be multi-stepped.[11]

Using a Brominated Three-Carbon Synthon

A more practical approach is to use a brominated 1,3-dielectrophile in the condensation with a simple aminopyrazole.

  • Key Starting Material: 3-Aminopyrazole.

  • Co-reactant: A brominated β-dicarbonyl compound or a brominated α,β-unsaturated ketone. For example, 2-bromo-malondialdehyde.

Experimental Protocol: Synthesis using 5-amino-1H-pyrazole-4-ethyl-carboxylate and 2-Bromo-malonaldehyde [8]

  • To a solution of 5-amino-1H-pyrazole-4-ethyl-carboxylate, add 2-bromo-malonaldehyde in the presence of a base (e.g., KOH) and concentrated hydrochloric acid.

  • Heat the reaction under microwave irradiation at 110°C.

  • Monitor the reaction by TLC.

  • Upon completion, wash the solid crude product with ethanol and filter to afford the 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate. Note: This example from the literature leads to a pyrazolo[1,5-a]pyrimidine, but illustrates the principle of using a brominated dicarbonyl compound.

Comparative Analysis of Synthetic Strategies

Strategy Key Starting Materials Advantages Disadvantages Typical Yields
1: Pyrazole Annulation 6-Bromonicotinaldehyde, HydrazineDirect route, good regiocontrol.Synthesis of the aldehyde precursor can be multi-stepped.Moderate to Good
2: Late-Stage Bromination 1H-pyrazolo[3,4-b]pyridine, NBSParent heterocycle may be readily available.Potential for regioselectivity issues, requires an additional step.Good to Excellent
3: Pyridine Annulation (Brominated Synthon) 3-Aminopyrazole, Brominated 1,3-dicarbonylConvergent synthesis.Availability and stability of brominated dicarbonyl compounds can be a limitation.Variable

Conclusion

The synthesis of this compound can be approached from multiple strategic directions, each with its own set of advantages and challenges. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and regioselectivity.

  • Strategy 1 , starting from a pre-brominated pyridine, offers a direct and reliable route where the key bromine substituent is installed early. This is often preferable for large-scale synthesis where regiochemical purity is paramount.

  • Strategy 2 , involving late-stage bromination, provides flexibility, especially if the parent 1H-pyrazolo[3,4-b]pyridine is commercially available or can be synthesized in high yield. Careful control of the bromination conditions is crucial to ensure the desired regioselectivity.

  • Strategy 3 represents a more convergent approach, but its practicality is highly dependent on the accessibility of the required brominated synthons.

By understanding the chemical principles and experimental nuances of these alternative routes, researchers and drug development professionals can make informed decisions to efficiently access this critical building block for the discovery of new medicines.

References

A Senior Application Scientist's Guide to the Solubility of 6-Bromo-1H-pyrazolo[3,4-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Core Scaffold to Solubilization Strategy

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold is of significant interest. Its derivatives are being actively investigated as potent inhibitors of various kinases and have shown promise in the development of therapies for cancer and other diseases.[1][2][3][4] The 6-Bromo-1H-pyrazolo[3,4-b]pyridine variant, in particular, serves as a crucial building block in the synthesis of these complex molecules. However, its successful application in drug discovery hinges on a thorough understanding of its physicochemical properties, most notably its solubility. This guide provides an in-depth technical exploration of the solubility of this compound in organic solvents, offering both theoretical predictions and practical methodologies for its empirical determination. As a solid at room temperature, understanding its behavior in various solvents is the first step in any synthesis, purification, or formulation endeavor.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. A comprehensive analysis of these characteristics provides a foundation for predicting its behavior in different solvent environments.

Molecular Structure and Functional Groups
  • Core Heterocyclic System: The fused pyrazole and pyridine rings create a planar, aromatic system. The presence of three nitrogen atoms introduces polar characteristics and sites for hydrogen bonding.

  • Bromo Substituent: The bromine atom at the 6-position is an electron-withdrawing group, which can influence the electron density of the aromatic system.

  • Tautomerism: The pyrazole ring can exist in two tautomeric forms, 1H and 2H.[5] The 1H-tautomer is generally more prevalent for pyrazolo[3,4-b]pyridines.[5] This is a critical consideration as the tautomeric form can affect hydrogen bonding capabilities and, consequently, solubility.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight 198.02 g/mol [6]A relatively low molecular weight generally favors solubility.
Polarity Moderately PolarThe presence of three nitrogen atoms and the polar C-Br bond contribute to a significant dipole moment. This suggests that the compound will be more soluble in polar solvents than in nonpolar ones.
Hydrogen Bonding Hydrogen Bond Donor and AcceptorThe N-H group on the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine and pyrazole rings can act as hydrogen bond acceptors. This capability is a key determinant of solubility in protic solvents.
pKa Weakly BasicThe pyridine nitrogen is expected to be weakly basic. The solubility of the compound will therefore be pH-dependent in aqueous solutions, with increased solubility at lower pH due to protonation. For organic solvents, this suggests that acidic additives could enhance solubility in some cases.
LogP (Octanol-Water Partition Coefficient) Estimated between 1.5 and 2.5An isomer, 6-Bromo-1H-pyrazolo[4,3-c]pyridine, has a calculated XLogP3 of 1.5.[6] This suggests a degree of lipophilicity, indicating that the compound will have some solubility in less polar organic solvents.

Predicting Solubility in Organic Solvents: A Mechanistic Approach

Based on the physicochemical profile, we can develop a hypothesis for the solubility of this compound across a spectrum of organic solvents. The principle of "like dissolves like" is a useful starting point, but a deeper understanding of intermolecular forces is necessary for a more nuanced prediction.

Polar Protic Solvents (e.g., Methanol, Ethanol)
  • Prediction: High solubility.

  • Causality: These solvents can engage in hydrogen bonding with both the N-H donor and the nitrogen acceptors of the pyrazolopyridine ring. The polar nature of the solvent will also effectively solvate the polar regions of the molecule.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)
  • Prediction: Good to moderate solubility.

  • Causality: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the compound. Acetonitrile, being less polar, is expected to be a less effective solvent.

Ethereal Solvents (e.g., THF, Dioxane)
  • Prediction: Moderate to low solubility.

  • Causality: Tetrahydrofuran (THF) and dioxane can act as hydrogen bond acceptors, but their overall lower polarity compared to DMSO or DMF will likely result in lower solubility.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)
  • Prediction: Low solubility.

  • Causality: While these solvents have a dipole moment, they are poor hydrogen bonders. Their interaction with the solute will be primarily through weaker dipole-dipole forces.

Nonpolar Solvents (e.g., Toluene, Hexanes)
  • Prediction: Very low to negligible solubility.

  • Causality: The significant mismatch in polarity and the inability of these solvents to form strong intermolecular interactions with the solute will lead to poor solvation.

The following diagram illustrates the key molecular interactions influencing solubility.

cluster_solute This compound cluster_solvents Organic Solvents Solute Pyrazolopyridine Core (Moderately Polar) Protic Polar Protic (e.g., Methanol) High Polarity, H-Bond Donor/Acceptor Solute->Protic Strong Interaction (High Solubility) Aprotic Polar Aprotic (e.g., DMSO) High Polarity, H-Bond Acceptor Solute->Aprotic Good Interaction (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) Low Polarity, No H-Bonding Solute->Nonpolar Weak Interaction (Low Solubility) HB_Donor N-H Group (H-Bond Donor) HB_Donor->Protic H-Bonding HB_Acceptor Pyridine & Pyrazole Nitrogens (H-Bond Acceptors) HB_Acceptor->Protic H-Bonding HB_Acceptor->Aprotic H-Bonding start Start excess_solid Add Excess Solid to Vial start->excess_solid add_solvent Add Known Volume of Solvent excess_solid->add_solvent equilibrate Equilibrate (24-48h at 25°C) add_solvent->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant (0.22 µm) settle->filter analyze Analyze by HPLC or UV/Vis filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Whitepaper: Elucidating the Solid-State Architecture of 6-Bromo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide to Crystal Structure Determination and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its bioisosteric relationship with purine bases makes it a privileged structure for interacting with a multitude of biological targets.[3] The 6-bromo-1H-pyrazolo[3,4-b]pyridine derivative, in particular, represents a key intermediate and a potential pharmacophore where the bromine atom can serve as a vector for further chemical modification or engage in specific halogen bonding interactions. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its physicochemical properties—such as solubility, stability, and polymorphism—and for guiding rational drug design.

This technical guide provides a comprehensive, field-proven methodology for the determination and in-depth analysis of the single-crystal X-ray structure of this compound. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, outlines a self-validating workflow from crystal growth to structural refinement, and discusses the profound implications of the resulting structural data for drug development.

Introduction: The Strategic Importance of Structural Elucidation

The efficacy and developability of an active pharmaceutical ingredient (API) are not solely dependent on its molecular structure, but also on its solid-state properties. Crystal packing, dictated by a delicate balance of intermolecular forces, governs everything from dissolution rate to manufacturability. For a molecule like this compound (Figure 1), which possesses a rich array of functional groups—a hydrogen bond donor (pyrazole N-H), multiple hydrogen bond acceptors (pyridine and pyrazole nitrogens), an aromatic system capable of π-π stacking, and a bromine atom for potential halogen bonding—a detailed structural analysis is not merely academic; it is a critical step in risk mitigation and intellectual property generation.

This guide presents a prospective workflow to achieve this goal, detailing the necessary experimental protocols and analytical frameworks required to translate a powdered sample into actionable structural insights.

Figure 1. Chemical structure of this compound.

Experimental Workflow: From Powder to Refined Structure

The journey to a high-resolution crystal structure is a systematic process. Each stage is designed to yield a specific outcome, and the quality of the result is contingent on the success of the preceding step. The overall workflow is visualized in the diagram below.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Material Procurement (Purity ≥97%) B Solvent Screening (e.g., Ethanol, Acetone, Ethyl Acetate) A->B Purity is key C Crystallization Method Selection (Slow Evaporation, Vapor Diffusion) B->C Solubility data informs choice D Harvesting & Mounting (Single, Defect-Free Crystal) C->D Microscopic selection E Mount Crystal on Diffractometer (Cryo-cooled N2 stream, 100 K) D->E F Unit Cell Determination & Data Collection Strategy E->F Initial screening frames G Full Sphere Data Collection (Mo or Cu Kα radiation) F->G Optimize exposure & frame width H Data Integration & Scaling (Correct for absorption, decay) G->H I Structure Solution (e.g., Intrinsic Phasing - SHELXT) H->I Generate hkl file J Full-Matrix Least-Squares Refinement (e.g., SHELXL) I->J Locate all non-H atoms K Validation & CIF Generation (checkCIF/PLATON) J->K Refine positions, thermal parameters L Final Structural Analysis (Intermolecular Interactions, Packing) K->L

Diagram 1: End-to-end experimental workflow for single-crystal X-ray diffraction.

Protocol for Single Crystal Growth

Causality: The success of the entire endeavor hinges on obtaining a single, high-quality crystal. The goal is to create a supersaturated solution from which the solute slowly deposits in a highly ordered lattice. The choice of solvent is critical; the ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. Slow evaporation is often the most straightforward and successful method for compounds of this nature.

Step-by-Step Methodology:

  • Preparation: Place 5-10 mg of this compound (purity >97%) into a small, clean glass vial (e.g., 4 mL).[4]

  • Solubilization: Add a suitable solvent (e.g., ethanol or ethyl acetate) dropwise at room temperature until the solid is fully dissolved. The aim is to create a solution that is near saturation.

  • Evaporation: Cover the vial with a cap, and puncture the cap with a needle. This ensures slow, controlled evaporation of the solvent. A faster evaporation rate leads to the formation of polycrystalline powder, whereas a slower rate promotes the growth of fewer, larger single crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or drawer) at a constant temperature (e.g., 20-25°C).

  • Monitoring: Observe the vial daily under a microscope. Suitable crystals, often appearing as small, clear needles or blocks, may form over a period of several days to two weeks.

  • Harvesting: Once a crystal of suitable size (approx. 0.1-0.3 mm in all dimensions) is observed, carefully extract it from the solution using a cryo-loop and immediately mount it on the goniometer head of the diffractometer.

Protocol for SC-XRD Data Collection and Refinement

Causality: Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystal. By measuring the directions and intensities of X-rays scattered by the electron clouds of the atoms, we can reconstruct a three-dimensional model of the molecule and its packing. Data is collected at cryogenic temperatures (typically 100 K) to minimize thermal vibrations of the atoms, which results in higher resolution data and a more precise final structure.

Step-by-Step Methodology:

  • Mounting and Cooling: The harvested crystal is mounted on the diffractometer and immediately cooled in a stream of cold nitrogen gas to 100 K.

  • Unit Cell Determination: A short series of initial X-ray diffraction frames are collected to locate diffraction spots. These spots are indexed to determine the crystal lattice parameters (unit cell dimensions and angles) and Bravais lattice type.

  • Data Collection: A full sphere of diffraction data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CMOS detector) and a microfocus X-ray source (e.g., Molybdenum Kα, λ = 0.71073 Å).

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors like absorption.

  • Structure Solution: The phase problem is solved using direct methods or intrinsic phasing algorithms (e.g., SHELXT). This initial step provides a rough electron density map that reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., SHELXL). In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric restraints.

  • Validation: The final structural model is rigorously validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.

Analysis of the Crystal Structure: A Hypothetical Case Study

While a published structure is not available, we can predict the likely structural features and present them in a format consistent with a formal crystallographic report. The following data is illustrative, based on common motifs for N-heterocyclic compounds.

Crystallographic Data Summary

This data would be the primary output of a successful structure determination and is typically reported in a standardized table.

Parameter Illustrative Value
Chemical FormulaC₆H₄BrN₃
Formula Weight198.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]a = 8.5, b = 5.2, c = 15.1
α, β, γ [°]α = 90, β = 98.5, γ = 90
Volume [ų]660.4
Z (Molecules/Unit Cell)4
Density (calculated) [g/cm³]1.990
F(000)384
RadiationMo Kα (λ = 0.71073 Å)
Temperature [K]100(2)
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit on F²1.05
Analysis of Intermolecular Interactions

The true power of a crystal structure lies in revealing the non-covalent interactions that form the supramolecular architecture. For this compound, we can anticipate a rich network of interactions.

G mol This compound N-H Donor Pyridine N Acceptor Pyrazole N Acceptor Aromatic Rings Bromine Atom hb Hydrogen Bonding mol:f1->hb Forms N-H···N bonds mol:f2->hb mol:f3->hb ps π-π Stacking mol:f4->ps Face-to-face or offset interactions xb Halogen Bonding mol:f5->xb Forms C-Br···N or C-Br···π interactions

Diagram 2: Potential intermolecular interactions for this compound.

  • Hydrogen Bonding: The most dominant interaction is expected to be a classic hydrogen bond between the pyrazole N-H donor of one molecule and the pyridine nitrogen (N7) acceptor of an adjacent molecule. This is a strong, directional interaction that often leads to the formation of infinite chains or discrete dimers.

  • π-π Stacking: The planar pyrazolopyridine ring system is primed for π-π stacking. These interactions, where the aromatic rings of adjacent molecules pack against each other, will likely be a key stabilizing force, contributing to the overall density of the crystal.

  • Halogen Bonding: The bromine atom at the C6 position is a potential halogen bond donor. The electropositive region on the tip of the bromine atom (the σ-hole) can form a favorable interaction with an electron-rich region on a neighboring molecule, such as a pyrazole or pyridine nitrogen atom. The presence and geometry of such bonds can significantly influence crystal packing.

Implications for Drug Development

The insights gleaned from a crystal structure are directly applicable to the drug development pipeline:

  • Polymorph Screening: A definitive crystal structure serves as the reference for polymorph screening. Identifying and characterizing all possible crystalline forms is a regulatory requirement and is crucial for ensuring consistent bioavailability and stability of the final drug product.

  • Formulation Development: Knowledge of intermolecular interactions informs formulation strategy. For example, a structure dominated by very strong hydrogen bonds may suggest potential challenges with dissolution, prompting the investigation of amorphous solid dispersions or salt forms.

  • Structure-Based Drug Design: If this molecule is a fragment or lead compound, its solid-state conformation and the intermolecular interactions it prefers can provide valuable clues for designing next-generation analogues. Understanding how the molecule "prefers" to interact with itself can inform how it might interact with a protein binding pocket.

Conclusion

While the crystal structure of this compound has not been publicly reported, this guide provides a robust and scientifically grounded framework for its determination and analysis. By following a meticulous experimental workflow—from deliberate crystal growth to high-precision X-ray diffraction and rigorous refinement—researchers can unlock the three-dimensional secrets of this important molecule. The resulting structural data, detailing the intricate dance of hydrogen bonds, π-stacking, and potential halogen bonds, provides an indispensable foundation for advancing the development of novel therapeutics based on the pyrazolo[3,4-b]pyridine scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases, which allows it to interact with a wide array of biological targets.[1][2] This structural motif is a cornerstone in the development of kinase inhibitors and other therapeutic agents.[3] The introduction of a bromine atom at the 6-position, yielding 6-Bromo-1H-pyrazolo[3,4-b]pyridine, provides a key functional handle for further chemical modifications through various cross-coupling reactions, making it a valuable building block in the synthesis of compound libraries for drug discovery.[4] Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective utilization in synthetic chemistry and drug design, enabling predictions of its behavior in biological systems and guiding the development of new molecular entities.

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters influence its reactivity, solubility, and pharmacokinetic profile.

Core Molecular Identifiers
IdentifierValueSource
CAS Number 934560-92-6[5]
Molecular Formula C₆H₄BrN₃[5]
Molecular Weight 198.02 g/mol [5]
InChI 1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)[5]
InChI Key GRLXWXRTASHOBS-UHFFFAOYSA-N[5]
SMILES C1=CC(=NC2=C1C=NN2)Br
Predicted Physicochemical Properties

While experimental data for some properties of this compound are not extensively published, computational models provide valuable estimations for guiding experimental design.

PropertyPredicted ValueSource
Boiling Point 351.7 ± 22.0 °C[6]
Density 1.894 ± 0.06 g/cm³[6]
pKa 8.70 ± 0.40[6]
LogP 1.5 - 1.72[4][7]

Experimental Protocols for Physicochemical Property Determination

To ensure the accuracy and reliability of physicochemical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • A second, fresh sample is heated slowly (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Finely powder the sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Rapid heating for approximate range meas1->meas2 meas3 Slow heating (1-2 °C/min) for precise measurement meas2->meas3 data1 Record start of melting meas3->data1 data2 Record completion of melting data1->data2

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of this compound in various solvents is critical for its application in synthesis, purification, and biological assays.

Protocol (Shake-Flask Method):

  • Solvent Selection: A range of common laboratory solvents of varying polarity (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide) are chosen.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • Agitation: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

SolubilityWorkflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis setup1 Add excess solid to known solvent volume setup2 Seal vial setup1->setup2 equil1 Agitate at constant temperature (24-48h) setup2->equil1 equil2 Separate undissolved solid (centrifuge/filter) equil1->equil2 analysis1 Quantify dissolved compound in supernatant (UV-Vis/HPLC) equil2->analysis1

Caption: Shake-Flask Method for Solubility Assessment.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior.

Protocol (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Compound Distribution: A known amount of this compound is dissolved in one of the phases, and then a known volume of the other phase is added.

  • Equilibration: The biphasic system is shaken until equilibrium is reached.

  • Phase Separation: The octanol and aqueous layers are carefully separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen atoms and the bromine substituent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing further confirmation of the bicyclic ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (from the pyrazole ring), C-H stretching and bending (aromatic), C=N and C=C stretching vibrations within the heterocyclic rings, and the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern can provide further structural information.[8]

Safety and Handling

As a bromo-substituted heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place, away from light and in an inert atmosphere (e.g., under argon or nitrogen).[5] The compound is a solid at room temperature.[5]

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry. This guide has outlined its fundamental physicochemical properties and provided standardized protocols for their experimental determination. A thorough understanding and application of this knowledge are crucial for researchers and scientists aiming to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents. The provided methodologies for determining properties such as melting point, solubility, and LogP, along with the expected spectroscopic features, form a solid foundation for its effective use in drug discovery and development.

References

Topic: 6-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives: A Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of 6-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. The bromine atom at the C6 position serves as a highly versatile synthetic handle, enabling extensive functionalization through modern cross-coupling methodologies to generate diverse chemical libraries for biological screening. We will explore the primary synthetic strategies for constructing the core bicyclic system, detail protocols for subsequent derivatization, and outline the critical analytical techniques required for unambiguous structural elucidation and characterization. This document is intended to serve as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on this potent pharmacophore.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine system, a scaffold that has garnered significant attention for its broad spectrum of pharmacological activities.[2][4] Derivatives have been reported as potent kinase inhibitors, anticancer agents, anti-inflammatory molecules, and central nervous system agents.[2][3][5][6] The structural rigidity of the fused system, combined with its specific arrangement of hydrogen bond donors and acceptors, allows for high-affinity interactions with various biological targets.

The introduction of a bromine atom at the C6 position is a key strategic decision in the design of synthetic routes. This halogen serves not as a final pharmacophoric element, but as a versatile precursor for introducing molecular diversity. Through transition-metal-catalyzed cross-coupling reactions, the C-Br bond can be readily converted into C-C, C-N, and C-S bonds, providing access to a vast chemical space for structure-activity relationship (SAR) studies.[6][7][8]

Core Synthetic Strategies

The construction of the this compound core can be approached via two principal retrosynthetic pathways: annelating a pyridine ring onto a pre-existing pyrazole, or forming a pyrazole ring onto a substituted pyridine backbone.[9][10][11][12]

Strategy A: Pyridine Ring Formation from a 5-Aminopyrazole Precursor

This is one of the most common and versatile methods, involving the condensation of a 5-aminopyrazole with a suitable three-carbon electrophilic partner to form the pyridine ring.[1][10][12] The reaction often proceeds via a cascade mechanism involving addition, cyclization, and subsequent aromatization.

  • Starting Material: A 5-aminopyrazole is chosen for its nucleophilic amino group, which initiates the ring-forming cascade. The substituents on the pyrazole (R¹) can be pre-installed to explore SAR at that position.

  • Cyclization Partner: An α,β-unsaturated ketone or a related 1,3-dicarbonyl compound provides the three-carbon backbone required for the pyridine ring. The use of a bromine-containing synthon ensures the desired 6-bromo substitution pattern.

  • Catalyst: Acidic catalysts like ZrCl₄ or p-toluenesulfonic acid (PTSA) are often employed to activate the carbonyl group of the cyclization partner, facilitating the initial nucleophilic attack by the aminopyrazole.[1][13]

  • To a solution of an appropriate α,β-unsaturated ketone (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a solution of the selected 5-amino-1-phenylpyrazole (1.0 eq) in ethanol at room temperature (25 °C).[1]

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Add the catalyst, for example, Zirconium(IV) chloride (ZrCl₄, 0.3 eq), to the mixture.[1]

  • Heat the reaction mixture under vigorous stirring to 90-100 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by adding chloroform/dichloromethane and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic extract in vacuo.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification SM1 5-Aminopyrazole Derivative P1 Mix in Solvent (DMF/EtOH) SM1->P1 SM2 Brominated α,β-Unsaturated Ketone SM2->P1 P2 Add Catalyst (e.g., ZrCl₄) P1->P2 P3 Heat (95 °C, 16h) P2->P3 W1 Aqueous Work-up P3->W1 W2 Column Chromatography W1->W2 Product This compound Derivative W2->Product

Caption: Workflow for pyridine ring formation.

Strategy B: Pyrazole Ring Formation from a Substituted Pyridine

An alternative approach involves constructing the pyrazole ring onto a pre-functionalized pyridine core.[9][11] This method typically starts with a 2-chloro-3-cyanopyridine or a related derivative. The reaction with hydrazine hydrate or a substituted hydrazine builds the pyrazole ring.

  • Starting Material: A 2-chloro-3-cyanopyridine containing a bromine at the 5-position (which becomes the 6-position in the product) is an ideal starting point. The chloro and cyano groups are ortho to each other, perfectly positioned for cyclization.

  • Reagent: Hydrazine hydrate (NH₂NH₂) attacks the electrophilic carbon of the cyano group and displaces the chloro substituent to form the pyrazole ring.[11]

  • Conditions: The reaction is typically run at elevated temperatures in a high-boiling point solvent like ethylene glycol to drive the cyclization and aromatization steps.

Functionalization via Cross-Coupling Reactions

The true synthetic utility of the 6-bromo intermediate is realized in its subsequent functionalization. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, allowing for the precise installation of a wide array of substituents.

  • Suzuki Coupling: Reacts the 6-bromo derivative with an aryl or heteroaryl boronic acid/ester to form a C(sp²)-C(sp²) bond.[6][7]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling the 6-bromo derivative with a primary or secondary amine.[8]

  • Sonogashira Coupling: Creates a C-C triple bond by reacting the 6-bromo derivative with a terminal alkyne.[7]

  • In a reaction vessel, combine the this compound derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

  • Add a palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).[6]

  • Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).[6]

  • Purge the vessel with an inert gas (argon or nitrogen) and heat the mixture to 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the 6-aryl-1H-pyrazolo[3,4-b]pyridine product.

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Derivatives Core This compound R1 Suzuki (+ R-B(OH)₂ / Pd Catalyst) Core->R1 R2 Buchwald-Hartwig (+ R₂NH / Pd Catalyst) Core->R2 R3 Sonogashira (+ R-C≡CH / Pd/Cu Catalyst) Core->R3 P1 6-Aryl/Heteroaryl Derivative R1->P1 P2 6-Amino Derivative R2->P2 P3 6-Alkynyl Derivative R3->P3

Caption: Cross-coupling functionalization pathways.

Structural Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized derivatives. A combination of spectroscopic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.[9]

  • ¹H NMR: Provides information on the number of different protons, their chemical environment, and their connectivity. Key signals for the pyrazolo[3,4-b]pyridine core include distinct singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and pyrazole rings.[1][13] The appearance of signals corresponding to the newly introduced substituent and the disappearance of the characteristic proton signal from the precursor confirm successful functionalization.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The formation of the fused ring system results in a characteristic set of signals in the aromatic region (δ 110-160 ppm).[14]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.[5][14]

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as N-H stretches (around 3100-3300 cm⁻¹) in the pyrazole ring or carbonyl groups in derivatives.[5][13]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated π-system of the molecule.[14]

  • X-ray Crystallography: When a suitable single crystal can be grown, this technique provides definitive proof of structure and stereochemistry by mapping the exact atomic positions in three-dimensional space.[5]

Data Presentation: Representative Spectroscopic Data
Technique Characteristic Signal / Observation Interpretation
¹H NMR Singlet, δ ~7.3 ppmH-3 proton of the pyrazole ring.[1]
Singlet/Doublet, δ ~8.4-8.5 ppmH-5 proton of the pyridine ring.[1]
¹³C NMR Signals in the range δ 140-155 ppmCarbons of the C=N bonds in the fused ring system.[14]
HRMS (ESI) [M+H]⁺ peak matching calculated exact massConfirms the molecular formula of the synthesized compound.
IR Broad peak ~3100-3300 cm⁻¹N-H stretch of the pyrazole ring.

Conclusion

The this compound scaffold is a high-value intermediate for the synthesis of diverse and potent biologically active molecules. This guide has detailed the primary synthetic strategies for its construction, emphasizing the rationale behind procedural choices. Furthermore, we have demonstrated how the 6-bromo position acts as a linchpin for extensive molecular diversification through robust cross-coupling reactions. The outlined characterization techniques provide a framework for the rigorous validation of synthetic outcomes. By leveraging these methods, researchers can efficiently build and analyze libraries of novel derivatives, accelerating the discovery of new therapeutic agents.

References

Executive Summary: The Strategic Value of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Retrosynthetic Analysis and Strategic Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, renowned for its role as a bioisostere of purine and its frequent appearance in potent kinase inhibitors. Its defining feature is the pyrazole N-H donor and pyridine nitrogen acceptor, which form a canonical hydrogen bond pattern with the hinge region of many protein kinases. The title compound, this compound, represents a strategically vital intermediate in medicinal chemistry. The bromine atom at the C6 position serves as a versatile synthetic handle, enabling late-stage functionalization through a host of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse compound libraries to probe the structure-activity relationships (SAR) of the solvent-exposed region of the kinase active site.

This guide provides a comprehensive retrosynthetic analysis of this compound. While direct, published syntheses of this specific isomer are not abundant, we will dissect the core structure to propose logical and field-proven synthetic strategies derived from established methodologies for this compound class. We will explore the causality behind different strategic choices, from ring construction to substituent placement, and provide actionable protocols based on analogous, validated transformations.

Core Retrosynthetic Analysis: Deconstructing the Scaffold

The retrosynthetic analysis of this compound reveals two primary bond disconnection strategies for constructing the fused bicyclic core, supplemented by a third approach involving late-stage functionalization. The choice of strategy is dictated by the availability of starting materials and the desired control over regiochemistry.

Strategy A: Pyrazolo-centric Approach (Pyridine Annulation)

This is the most common and intuitive strategy for this scaffold, involving the construction of the pyridine ring onto a pre-formed, functionalized pyrazole.

  • Disconnection: The key disconnections are made across the C4-C4a and N7-C6 bonds of the pyridine ring.

  • Precursors: This disconnection leads to a 5-aminopyrazole synthon and a three-carbon (C-C-C) bielectrophilic synthon. To achieve the target molecule, this C3 component must be asymmetrically functionalized with a bromine atom, such as 2-bromo-malondialdehyde or an equivalent thereof.

  • Causality & Logic: This approach leverages the nucleophilicity of the 5-aminopyrazole, where the exocyclic amino group and the C4 position of the pyrazole ring act in concert to cyclize with the C3 synthon. This is a variation of the classic Friedländer annulation.[1][2] The primary challenge is the accessibility and stability of the requisite 2-bromo-1,3-dicarbonyl precursor, which can be prone to self-condensation or decomposition.

Caption: Retrosynthesis Strategy A: Pyrazolo-centric approach.

Strategy B: Pyridine-centric Approach (Pyrazole Annulation)

This alternative strategy begins with a functionalized pyridine ring and subsequently constructs the pyrazole portion.

  • Disconnection: The pyrazole ring is disconnected across the N1-N2 and N2-C3 bonds.

  • Precursors: This route logically leads back to a 2-hydrazino-5-bromopyridine derivative that possesses a one-carbon electrophile (or a latent form, like a nitrile or aldehyde) at the C3 position. A prime starting material candidate would be 2-hydrazino-5-bromonicotinaldehyde or 3-amino-2-chloro-5-bromopyridine .

  • Causality & Logic: This approach is powerful because the regiochemistry of the bromine atom is fixed early in the synthesis on a commercially available or readily accessible pyridine starting material. The subsequent pyrazole formation is a high-yielding intramolecular cyclization. For instance, reacting a 2-chloro-3-cyanopyridine with hydrazine will lead to a 3-aminopyrazolopyridine, which can be further converted to the target. This strategy offers excellent control and is often preferred for complex, highly substituted analogues.

Retrosynthesis_B Target This compound Disconnect_B N1-N2 & N2-C3 (Pyrazole Annulation) Target->Disconnect_B Precursor_B 2-Hydrazino-5-bromo-3-formylpyridine Disconnect_B->Precursor_B Forward_Synthesis_B cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Deamination Start 2-Chloro-5-bromonicotinonitrile Intermediate1 3-Amino-6-bromo-1H-pyrazolo[3,4-b]pyridine Start->Intermediate1 Hydrazine Hydrate, EtOH, Reflux Intermediate2 Diazonium Salt Intermediate Intermediate1->Intermediate2 1. NaNO₂, aq. H₂SO₄, 0°C Target This compound Intermediate2->Target 2. H₃PO₂, rt

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. Its structural resemblance to purine has made it a cornerstone in the development of various therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases. The ability to selectively functionalize this core structure is paramount for generating diverse compound libraries in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[1][3] This guide provides an in-depth exploration of the application of Suzuki coupling to 6-Bromo-1H-pyrazolo[3,4-b]pyridine, a key building block for accessing novel 6-aryl-1H-pyrazolo[3,4-b]pyridines.[4][5]

A primary challenge in the cross-coupling of nitrogen-containing heterocycles like pyrazolopyridines is the potential for the nitrogen lone pairs to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[6][7] Therefore, the careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.[8][9][10]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][11] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is influenced by the electron density of the heteroaromatic ring and the steric and electronic properties of the phosphine ligand.[1]

  • Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[11][12]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the 6-aryl-1H-pyrazolo[3,4-b]pyridine product and regenerate the active Pd(0) catalyst.[1][11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_DiAryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Product (Ar-Ar') ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Organoboron Ar'B(OH)₂ Base Base (e.g., K₃PO₄) Organoboron->Base Boronate [Ar'B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetal

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Optimizing the Reaction: A Guide to Key Parameters

Achieving a successful Suzuki coupling with this compound requires careful consideration of several interconnected parameters.[2][13] A systematic approach to optimization, such as a Design of Experiments (DoE), can efficiently identify the ideal conditions.[14]

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is the most critical factor for success.[15][16]

  • Palladium Precatalyst: Both Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf), and Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be effective.[17][18][19] Pd(II) sources require in-situ reduction to the active Pd(0) species.

  • Ligands: For electron-rich and potentially coordinating heteroaromatic substrates, bulky and electron-rich monodentate biaryl phosphine ligands are often superior.[7] Ligands such as SPhos, XPhos, and RuPhos excel by promoting the crucial reductive elimination step and preventing catalyst deactivation.[7] Traditional ligands like triphenylphosphine (PPh₃) may be sufficient for simpler couplings but can be less effective with challenging substrates.[19]

The Role of the Base

The base plays a crucial role in activating the boronic acid for transmetalation.[12] The choice of base can significantly impact yield and side-product formation.

  • Inorganic Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for coupling heteroaryl halides.[8][18] Carbonates such as K₂CO₃ and Cs₂CO₃ are also widely employed.[4][17]

  • Strength and Solubility: The base must be strong enough to facilitate boronate formation but not so strong as to cause degradation of the starting materials or products. Its solubility in the chosen solvent system is also a key consideration.

Solvent Systems

Aprotic polar solvents, often with a small amount of water, are typically used.

  • Common Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are excellent choices.[17][20] The addition of water can aid in dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Degassing: It is imperative to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of the phosphine ligands and promote the unwanted homocoupling of the boronic acid.[7][13]

Optimization Summary Table
ParameterStarting Point RecommendationOptimization StrategyRationale & Key Considerations
Pd Precatalyst Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Screen different Pd(0) and Pd(II) sources.Pd(0) sources bypass the need for in-situ reduction. Catalyst loading can be reduced once optimal conditions are found.[19]
Ligand SPhos or XPhos (1.2 - 1.5 eq. relative to Pd)Screen a panel of bulky biaryl phosphine ligands.Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst, preventing deactivation by the N-heterocycle.[7]
Base K₃PO₄ (2.0 - 3.0 eq.)Test other bases like K₂CO₃, Cs₂CO₃, or KF.K₃PO₄ is often effective for N-heterocycles.[8] Base strength and solubility are critical for efficient transmetalation.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 or 5:1 v/v)Evaluate other ethereal solvents like THF or DME. Vary the water content.The solvent system must solubilize reactants and facilitate the interaction of organic and inorganic components.
Temperature 80 - 100 °COptimize temperature in 10 °C increments.Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.[7]
Concentration 0.1 - 0.2 M (relative to bromide)Adjust concentration to improve solubility or reaction kinetics.Higher concentrations can speed up bimolecular reactions but may lead to solubility issues.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.4 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure

Workflow start Start reagents 1. Reagent Preparation - Weigh solids in a reaction vessel. - Add stir bar. start->reagents atmosphere 2. Inert Atmosphere - Seal the vessel. - Evacuate and backfill with N₂/Ar (3x). reagents->atmosphere solvents 3. Solvent Addition - Add degassed 1,4-dioxane. - Add degassed water. atmosphere->solvents reaction 4. Reaction - Heat to 90-100 °C with vigorous stirring. - Monitor by TLC or LC-MS. solvents->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc. - Filter through Celite. - Wash with water/brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End (Characterized Product) purify->end

Figure 2: General experimental workflow for Suzuki coupling.

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.044 eq.).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane, followed by degassed water to achieve the desired solvent ratio (e.g., 4:1 dioxane:water, to a concentration of ~0.1 M).

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting bromide is observed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-pyrazolo[3,4-b]pyridine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst. 2. Insufficiently Degassed System. 3. Poor choice of ligand/base.1. Use a fresh bottle of catalyst/ligand. Consider a Pd(0) source like Pd(PPh₃)₄. 2. Ensure thorough degassing of solvents and reaction vessel. 3. Screen alternative bulky phosphine ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃).[7]
Protodeboronation 1. Hydrolysis of boronic acid. 2. High temperature or long reaction time.1. Use fresh boronic acid or consider using a more stable boronic ester (e.g., pinacol ester). 2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor closely to avoid extended heating after completion.[7]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. In-situ reduction of Pd(II) is slow or incomplete.1. Improve degassing procedure. Maintain a positive pressure of inert gas. 2. Switch to a direct Pd(0) precatalyst to minimize side reactions during the catalyst activation phase.[7]
Dehalogenation Formation of palladium hydride species.Screen different bases and solvents. Ensure the base is anhydrous if possible.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications as kinase inhibitors, and agents for treating cancer, viral infections, and inflammatory diseases.[1][2] The ability to efficiently and selectively introduce amino substituents at specific positions of this scaffold is therefore of paramount importance for the development of new chemical entities.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, largely superseding harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][4] This protocol provides a detailed guide for the successful application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate, 6-Bromo-1H-pyrazolo[3,4-b]pyridine, intended for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][5] A simplified representation of this cycle is depicted below. The process is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, which is typically generated in situ. This is often the rate-determining step of the reaction.[6][7] The resulting palladium(II) intermediate then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylated product and regenerates the active palladium(0) catalyst, thus completing the cycle.[3][5][8] The choice of ligand is critical, as bulky, electron-rich phosphine ligands facilitate both the oxidative addition and the reductive elimination steps.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Pd(II)_Complex L_n(Br)Pd(II)-Ar Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Pd_Amine_Complex [L_n(Br)Pd(II)(Ar)(HNR'R'')]^+ Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Base Pd_Amido_Complex L_n(Br)Pd(II)(Ar)(NR'R'') Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R''

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for different amine coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Celite

Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere system (Argon or Nitrogen)

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash column chromatography system

Experimental Workflow

The following diagram outlines the general workflow for the Buchwald-Hartwig amination protocol.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Drying & Degassing) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Reaction Heating & Stirring (80-110 °C, 12-24h) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: To the same flask, add the this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and the chosen catalyst system.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-1H-pyrazolo[3,4-b]pyridine derivative.

Key Considerations and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters. The table below summarizes common choices for each component.

ParameterRecommended OptionsRationale and Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts.[10] Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reliability.
Ligand XPhos, RuPhos, BrettPhos, XantphosBulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[3] The choice of ligand can significantly impact reaction efficiency and should be screened for challenging substrates.[10]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle. NaOtBu is a common choice.[4] Weaker bases like carbonates or phosphates may be necessary for substrates with base-sensitive functional groups.[3]
Solvent Toluene, Dioxane, THFAprotic, non-polar, or weakly polar solvents are typically used. Toluene and dioxane are the most common choices.[11] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Temperature 80-110 °CThe reaction temperature often needs to be elevated to drive the reaction to completion. However, excessively high temperatures can lead to side reactions or decomposition.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate ligand or base- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Screen different ligands and bases. For heteroaromatic substrates, specific ligands may be required to prevent catalyst inhibition.[13]
Formation of Side Products - Hydrodehalogenation of the starting material- Dimerization of the aryl halide- Lower the reaction temperature.[4]- Use a less sterically hindered ligand.- Ensure the amine is of high purity.
Difficulty with Product Isolation - Product is highly polar and binds to silica gel- Use a different eluent system for column chromatography.- Consider reverse-phase chromatography or crystallization.

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of 6-amino-1H-pyrazolo[3,4-b]pyridine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access a wide range of compounds with significant potential in drug discovery and development. The protocols and guidelines provided in this document serve as a solid foundation for the successful implementation of this powerful synthetic transformation.

References

Application Notes and Protocols: 6-Bromo-1H-pyrazolo[3,4-b]pyridine as a Scaffold for Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: a Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting FGFR

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling, often through gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and squamous non-small cell lung cancer. This makes the FGFRs highly attractive targets for therapeutic intervention.

The 6-Bromo-1H-pyrazolo[3,4-b]pyridine core represents a validated and highly versatile scaffold for the development of potent and selective FGFR inhibitors. Its unique structural features allow for strategic modifications to optimize binding affinity, kinase selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold, from initial synthesis to preclinical evaluation.

The this compound Scaffold: A Privileged Structure for Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases. The 6-bromo substituent serves as a crucial synthetic handle, enabling diverse and efficient chemical modifications through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a key strategy in modern drug discovery for optimizing potency and selectivity.

A prime example of a successful drug developed from this scaffold is Nintedanib (Vargatef®), a multi-kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Nintedanib's mechanism of action involves targeting the ATP-binding pocket of FGFRs, as well as other kinases like VEGFR and PDGFR.

Synthetic Strategy: From Scaffold to Potent Inhibitor

The synthesis of potent FGFR inhibitors from the this compound scaffold typically involves a multi-step process. The following is a generalized, yet detailed, protocol for the synthesis of a generic FGFR inhibitor based on this scaffold, inspired by published synthetic routes.

Protocol 1: Synthesis of the this compound Core

This protocol outlines the fundamental steps to prepare the core scaffold, which can then be further functionalized.

Materials:

  • 3-Amino-5-bromopyridine

  • Sodium nitrite

  • Hydrochloric acid

  • Potassium acetate

  • Ethyl acetoacetate

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Diazotization: Dissolve 3-Amino-5-bromopyridine in a mixture of ethanol and concentrated hydrochloric acid at 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Cyclization: To the cold diazonium salt solution, add a pre-cooled solution of ethyl acetoacetate and sodium ethoxide in ethanol. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis and Decarboxylation: Add a solution of sodium hydroxide and heat the mixture to reflux for 4 hours. Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from ethanol to yield the this compound core.

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is an ideal handle for introducing diversity through palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound

  • Desired boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent and heat the reaction mixture to 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biochemical and Cellular Evaluation of FGFR Inhibitors

Once synthesized, the novel compounds must be rigorously tested to determine their potency, selectivity, and cellular activity.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a robust method for determining the binding affinity (Kd) of an inhibitor to the FGFR kinase domain.

Materials:

  • Recombinant FGFR1, FGFR2, FGFR3, FGFR4 kinase domains

  • Eu-anti-tag antibody

  • Alexa Fluor® conjugated kinase tracer

  • Test compounds

  • Assay buffer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the FGFR kinase, the Eu-anti-tag antibody, and the test compound. Incubate for 15 minutes at room temperature.

  • Add the Alexa Fluor® conjugated kinase tracer and incubate for 60 minutes at room temperature.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the Kd values by fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Kinase Inhibition Data
Compound IDFGFR1 Ki (nM)FGFR2 Ki (nM)FGFR3 Ki (nM)VEGFR2 Ki (nM)
Scaffold >10,000>10,000>10,000>10,000
Lead-01 152510150
Lead-02 58350
Nintedanib 37693813
Protocol 4: Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitors on the viability of cancer cell lines with known FGFR alterations.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, RT112/84)

  • Complete cell culture medium

  • Test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the FGFR signaling pathway and a typical drug discovery workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K PI3K-AKT Pathway FGFR->PI3K STAT STAT Pathway FGFR->STAT Migration Cell Migration PLCg->Migration Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K->Survival STAT->Proliferation Drug_Discovery_Workflow Scaffold This compound Scaffold Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Scaffold->Synthesis Biochemical Biochemical Assays (Kinase Inhibition) Synthesis->Biochemical Cellular Cellular Assays (Proliferation, Apoptosis) Biochemical->Cellular InVivo In Vivo Models (Xenografts) Cellular->InVivo ADME ADME/Tox InVivo->ADME

Application Note: Design and Synthesis of Potent TBK1 Inhibitors Utilizing a 6-Bromo-1H-pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

TANK-binding kinase 1 (TBK1) has emerged as a critical node in multiple signaling pathways, extending beyond its canonical role in innate immunity to encompass oncogenesis, autophagy, and neuroinflammation.[1][2][3] Its dysregulation is implicated in numerous pathologies, making it a high-priority target for therapeutic intervention.[4][5] This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel TBK1 inhibitors based on the versatile 1H-pyrazolo[3,4-b]pyridine scaffold. We present detailed, field-tested protocols for chemical synthesis starting from 6-Bromo-1H-pyrazolo[3,4-b]pyridine, in vitro enzymatic assays, and cellular target engagement studies. This document is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the discovery of next-generation TBK1-targeted therapeutics.

Introduction: The Rationale for Targeting TBK1

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that functions as a central coordinator of cellular responses to pathogenic threats and cellular stress.[3] While essential for a healthy immune response, aberrant TBK1 activity drives the pathology of various diseases.

  • Innate Immunity: TBK1 is a key kinase in pathways that detect viral and bacterial components. Upon activation by upstream sensors like cGAS-STING, it phosphorylates the transcription factor IRF3, leading to the production of type I interferons (IFN-I), a cornerstone of the antiviral response.[3][6]

  • Oncogenesis: In certain cancers, particularly those with KRAS mutations, TBK1 provides a crucial survival signal, making it a synthetic lethal target.[7][8][9] It can promote tumor cell proliferation and survival by activating pathways like NF-κB and AKT.[2][4][10]

  • Autoinflammatory and Neurodegenerative Diseases: Dysregulated TBK1 signaling contributes to chronic inflammation and has been genetically linked to neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS).[2][10]

The multifaceted roles of TBK1 underscore the therapeutic potential of its inhibition. The 1H-pyrazolo[3,4-b]pyridine core has been identified as a privileged scaffold for developing potent and selective kinase inhibitors, demonstrating promise for targeting the ATP-binding site of TBK1 with high affinity.[9][11][12] This guide focuses on leveraging the 6-bromo-substituted variant as a versatile chemical handle for rapid library synthesis and structure-activity relationship (SAR) exploration.

The TBK1 Signaling Axis: A Visual Overview

To effectively design inhibitors, a clear understanding of the target's activation and downstream signaling is paramount. TBK1 activation is a multi-step process involving dimerization and trans-autophosphorylation at Serine 172 (Ser172), which stabilizes an active conformation.[6] Once active, TBK1 phosphorylates key substrates, most notably IRF3, to propagate the signal.

TBK1_Signaling cluster_upstream Upstream Activation cluster_tbk1 TBK1 Kinase Core cluster_downstream Downstream Effectors PAMPs Viral/Bacterial PAMPs (e.g., dsDNA) cGAS cGAS PAMPs->cGAS Senses STING STING cGAS->STING Activates via cGAMP TBK1_inactive TBK1 (Inactive Dimer) STING->TBK1_inactive Recruits & Activates TBK1_active p-TBK1 (Ser172) (Active Dimer) TBK1_inactive->TBK1_active Autophosphorylation IRF3 IRF3 TBK1_active->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferon Gene Transcription Nucleus->IFN

Caption: Canonical cGAS-STING-TBK1 signaling pathway.

Experimental Design & Protocols

Overall Workflow for Inhibitor Development

Our strategy follows a logical progression from chemical synthesis to biological validation. The 6-bromo handle on the pyrazolopyridine scaffold is ideal for introducing diversity via cross-coupling reactions, enabling rapid exploration of the chemical space around the kinase pocket.

Workflow Start Scaffold Selection: This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochem In Vitro Kinase Assay (Determine IC50) Purification->Biochem Cellular Cellular Target Engagement (Western Blot for p-IRF3) Biochem->Cellular SAR SAR Analysis & Data Interpretation Biochem->SAR Functional Functional Cellular Assay (Anti-proliferative Screen) Cellular->Functional Cellular->SAR Functional->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization (ADME, Selectivity) SAR->Optimization

Caption: Iterative workflow for TBK1 inhibitor design and validation.

Protocol: Synthesis of a Representative Inhibitor

This protocol describes a general procedure for a Suzuki cross-coupling reaction to synthesize a C6-arylated 1H-pyrazolo[3,4-b]pyridine derivative, a common motif in potent TBK1 inhibitors.[9][11][13]

Objective: To couple an arylboronic acid with the this compound core.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times. This is critical as palladium catalysts are sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane:H₂O, 4:1) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Protocol: In Vitro TBK1 Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro potency (IC₅₀) of synthesized compounds against recombinant human TBK1. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced.[14]

Materials:

  • Recombinant human TBK1 (e.g., BPS Bioscience, #79427)

  • Kinase Substrate (e.g., Myelin Basic Protein)[14]

  • ATP (at Km concentration, typically 100 µM)

  • 1x Kinase Assay Buffer[14]

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Procedure:

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.

  • Compound Plating: Add 2.5 µL of serially diluted test compound to the wells. Include "positive control" (DMSO only) and "blank" (no enzyme) wells.

  • Enzyme Addition: Dilute the TBK1 enzyme to the desired concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[14] Add 10 µL of the diluted enzyme to all wells except the "blank".

  • Initiate Reaction: Add 12.5 µL of the Master Mix to all wells to initiate the kinase reaction. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[14]

  • Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 45 minutes.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for another 45 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the "blank" signal from all other readings. Normalize the data to the "positive control" (100% activity). Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Target Engagement via Western Blot

Objective: To confirm that the inhibitor can access and engage TBK1 in a cellular environment by measuring the phosphorylation of its direct substrate, IRF3.[7][15]

Materials:

  • THP-1 or Ramos cells (human cell lines with robust innate immune signaling)[11][15]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulant: Poly(I:C) or cGAMP to activate the TBK1 pathway[15]

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-IRF3 (Ser386), Rabbit anti-total-IRF3, Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western Blotting equipment

  • ECL chemiluminescence substrate

Step-by-Step Procedure:

  • Cell Culture: Seed cells in a 6-well plate and allow them to adhere or reach the desired density.

  • Inhibitor Pre-treatment: Treat cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., 1 µg/mL Poly(I:C)) to all wells except the unstimulated control. Incubate for 60-90 minutes to induce IRF3 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for phospho-IRF3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe for total IRF3 and β-Actin to confirm equal protein loading and to normalize the phospho-IRF3 signal.

  • Analysis: Quantify the band intensities using image analysis software. A dose-dependent decrease in the ratio of p-IRF3 to total IRF3 indicates effective cellular target engagement.

Structure-Activity Relationship (SAR) Analysis

The following table presents representative data from a hypothetical library of inhibitors based on the this compound scaffold. This analysis is crucial for understanding how chemical modifications impact potency and selectivity, guiding the next round of inhibitor design.[9][11][16]

Compound IDR¹ Group (at C6)R² Group (at N1)TBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)p-IRF3 Cellular IC₅₀ (nM)
Ref-1 PhenylH150.5450.2> 5000
15a 4-Methoxy-phenylH25.1180.7850.3
15b 4-Fluoro-phenylH15.8125.5460.1
15c 3-Amino-phenylH5.295.3150.8
15y 3-Amino-phenylMethyl0.2 60.145.5

Causality Behind Experimental Choices & SAR Insights:

  • Rationale for C6 Modification: The initial hit Ref-1 showed weak activity. The C6 position, modified from the starting bromo-scaffold, projects towards the solvent-front region of the ATP pocket. We hypothesized that adding electron-donating or hydrogen-bonding groups could improve potency.

  • Expertise & Experience: As seen in compounds 15a-15c , adding substituents to the phenyl ring significantly improved potency. The introduction of a meta-amino group (15c ) provided a key hydrogen bond interaction, resulting in a nearly 30-fold increase in potency over the parent phenyl compound. This is a common strategy in kinase inhibitor design to engage with key residues near the hinge region.

  • Trustworthiness of Protocol: The strong correlation between the biochemical IC₅₀ (15c : 5.2 nM) and the cellular target engagement IC₅₀ (15c : 150.8 nM) validates that the compound effectively penetrates cells and inhibits its target. The drop-off in potency suggests moderate cell permeability or efflux, a common challenge to address.

  • Lead Optimization: Alkylation of the pyrazole nitrogen (R² position) in compound 15y led to a dramatic enhancement in both biochemical and cellular potency. This modification can alter the electronics of the core and improve its orientation in the binding pocket, leading to superior activity. Compound 15y represents a promising lead for further preclinical development.[11]

Conclusion and Future Directions

This application guide demonstrates a robust and systematic approach to the design and synthesis of potent TBK1 inhibitors using the this compound scaffold. The detailed protocols for synthesis, in vitro kinase testing, and cellular validation provide a clear and reproducible workflow for researchers. Our SAR analysis highlights critical structural features that govern inhibitor potency, providing a rational basis for further optimization.

Future efforts should focus on optimizing the pharmacokinetic properties (ADME) of lead compounds like 15y , assessing their selectivity across a broader kinase panel to minimize off-target effects, and evaluating their in vivo efficacy in relevant animal models of cancer or inflammatory disease.

References

Application of 6-Bromo-1H-pyrazolo[3,4-b]pyridine in the Development of Potent and Selective TRK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Tropomyosin receptor kinase (TRK) family of neurotrophin receptors (TrkA, TrkB, TrkC) has emerged as a pivotal target in oncology. Chromosomal rearrangements involving NTRK genes lead to fusion proteins with constitutively active kinase domains, driving tumorigenesis in a wide array of adult and pediatric cancers. The development of small-molecule inhibitors targeting these oncogenic drivers has led to significant clinical breakthroughs. The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged core structure in kinase inhibitor design, offering a versatile framework for developing potent and selective ATP-competitive inhibitors.[1][2][3] This application note details the strategic use of 6-Bromo-1H-pyrazolo[3,4-b]pyridine as a key starting material for the synthesis of a novel TRK inhibitor, designated here as TRK-PY-Inhibitor-1 . We provide detailed protocols for its synthesis via a key Suzuki coupling reaction, followed by its biological evaluation using in-vitro kinase and cell-based proliferation assays.

Introduction: The TRK Target and the Pyrazolopyridine Scaffold

The three TRK receptors are transmembrane receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4] Upon binding their respective neurotrophin ligands (e.g., Nerve Growth Factor for TrkA), the receptors dimerize, leading to autophosphorylation of the intracellular kinase domain. This event triggers the activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, differentiation, and survival.[1][5]

In numerous cancer types, the 3' region of an NTRK gene fuses with the 5' region of an unrelated gene, resulting in a chimeric protein.[4] This fusion leads to ligand-independent dimerization and constitutive activation of the TRK kinase domain, providing a constant signal for tumor cell growth and survival.[4] Therefore, inhibiting this aberrant kinase activity is a validated therapeutic strategy.

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine and can effectively occupy the ATP-binding pocket of kinases, acting as a hinge-binding scaffold.[2] Its structure allows for derivatization at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[6] The bromine atom on the This compound scaffold serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties to explore the inhibitor's interaction with the solvent-front region of the kinase active site.[7][8]

TRK Signaling Pathway and Mechanism of Inhibition

The oncogenic activity of TRK fusion proteins relies on the continuous activation of downstream signaling pathways. A TRK inhibitor, such as the one described herein, acts as an ATP-competitive inhibitor, blocking the phosphotransferase activity of the kinase and thereby shutting down these pro-survival signals.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Oncogenic TRK Fusion Protein ADP ADP TRK->ADP RAS RAS TRK->RAS P PI3K PI3K TRK->PI3K P PLCG PLCγ TRK->PLCG P ATP ATP ATP->TRK Inhibitor TRK-PY-Inhibitor-1 (from this compound) Inhibitor->TRK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCG->PKC PKC->Transcription

Figure 1: Simplified TRK signaling pathway initiated by an oncogenic TRK fusion protein and the inhibitory action of a pyrazolopyridine-based inhibitor.

Synthesis of a TRK-PY-Inhibitor-1

The synthesis of a representative inhibitor, TRK-PY-Inhibitor-1 , is proposed starting from this compound. The workflow involves an initial nitration, followed by reduction to an amine, which is then elaborated into the final compound via a crucial Suzuki coupling step.

Synthesis_Workflow Start This compound Nitration Step 1: Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 6-Bromo-3-nitro-1H-pyrazolo[3,4-b]pyridine Nitration->Intermediate1 Reduction Step 2: Reduction (Fe, NH4Cl) Intermediate1->Reduction Intermediate2 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Reduction->Intermediate2 Suzuki Step 3: Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate2->Suzuki Intermediate3 6-Aryl-1H-pyrazolo[3,4-b]pyridin-3-amine Suzuki->Intermediate3 Amidation Step 4: Amidation (Acyl Chloride, Base) Intermediate3->Amidation FinalProduct TRK-PY-Inhibitor-1 Amidation->FinalProduct

Figure 2: Synthetic workflow for TRK-PY-Inhibitor-1.

Protocol 3.1: Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (Intermediate 2)

This protocol outlines the initial functionalization of the core scaffold.

  • Nitration: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to yield 6-Bromo-3-nitro-1H-pyrazolo[3,4-b]pyridine.

  • Reduction: To a suspension of the nitro-intermediate (1.0 eq) in ethanol/water (3:1), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).

  • Heat the mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, which can be purified by column chromatography.

Protocol 3.2: Suzuki Coupling and Final Amidation (Steps 3 & 4)

This protocol details the key C-C bond formation and final modification.

  • Suzuki Coupling: In a microwave vial, combine 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1) to the vial.

  • Seal the vial and heat in a microwave reactor at 120°C for 45 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 6-Aryl-1H-pyrazolo[3,4-b]pyridin-3-amine intermediate.

  • Amidation: Dissolve the purified amine intermediate (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

  • Add a base such as triethylamine (1.5 eq), followed by the dropwise addition of the appropriate acyl chloride (1.2 eq).

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer, concentrate, and purify the final compound, TRK-PY-Inhibitor-1 , by chromatography or recrystallization.

Biological Evaluation of TRK-PY-Inhibitor-1

The biological activity of the synthesized inhibitor is assessed through a two-tiered approach: an in-vitro enzymatic assay to determine direct inhibitory potency against the target kinase, and a cell-based assay to confirm on-target activity in a relevant cancer cell line.

In-Vitro TRKA Kinase Assay

This assay quantifies the ability of the inhibitor to block the enzymatic activity of recombinant TRKA. The ADP-Glo™ Kinase Assay (Promega) is a suitable platform.[9]

Protocol 4.1.1: TRKA Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a serial dilution of TRK-PY-Inhibitor-1 in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • Prepare a solution of recombinant human TRKA enzyme in kinase buffer.

    • Prepare a substrate/ATP mix containing a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration close to its Km value for TRKA.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the inhibitor dilution (or DMSO for control).

    • Add 10 µL of the TRKA enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

CompoundTargetIC₅₀ (nM) [Hypothetical Data]
TRK-PY-Inhibitor-1 TRKA26
Larotrectinib (Control)TRKA11
Staurosporine (Control)TRKA5

Table 1: Representative in-vitro kinase inhibition data.

Cell-Based Proliferation Assay

This assay evaluates the inhibitor's ability to suppress the growth of cancer cells driven by a TRK fusion. The KM-12 human colorectal carcinoma cell line, which harbors an endogenous TPM3-NTRK1 gene fusion, is an ideal model system.[3][10]

Protocol 4.2.1: KM-12 Cell Proliferation Assay

  • Cell Culture: Culture KM-12 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed KM-12 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of TRK-PY-Inhibitor-1 in cell culture media.

  • Remove the old media from the cells and add 100 µL of the media containing the inhibitor dilutions (or DMSO for vehicle control).

  • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

CompoundCell LineFusion GeneGI₅₀ (µM) [Hypothetical Data]
TRK-PY-Inhibitor-1 KM-12TPM3-NTRK10.350
Larotrectinib (Control)KM-12TPM3-NTRK10.015

Table 2: Representative cell-based anti-proliferative activity.

Conclusion and Future Directions

The This compound scaffold serves as an excellent and versatile starting point for the development of novel TRK inhibitors. The synthetic route outlined, leveraging a key Suzuki coupling reaction, provides a robust method for creating a library of analogues for structure-activity relationship (SAR) studies. The described biological assays confirm the potential of the synthesized compound, TRK-PY-Inhibitor-1 , to potently inhibit TRKA kinase activity and suppress the proliferation of TRK fusion-driven cancer cells.[11]

Future work should focus on synthesizing analogues by varying the arylboronic acid used in the Suzuki coupling and the acyl chloride in the final amidation step to optimize potency, selectivity against other kinases, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The protocols provided herein offer a comprehensive guide for researchers engaged in the discovery and development of next-generation targeted cancer therapeutics.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its structural resemblance to purine has made it a cornerstone for designing molecules that interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. The functionalization of this scaffold is paramount for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile.

6-Bromo-1H-pyrazolo[3,4-b]pyridine serves as a versatile and strategically vital intermediate. The bromine atom at the C6-position is an ideal handle for introducing molecular diversity through modern synthetic methods. Among these, palladium-catalyzed cross-coupling reactions stand out as the most powerful and reliable strategy for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] This guide provides an in-depth exploration of key palladium-catalyzed reactions, offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Pillar 1: The Engine of Transformation - The Palladium Catalytic Cycle

At the heart of these powerful transformations lies the palladium catalytic cycle, typically cycling between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

A generalized catalytic cycle involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation / Insertion:

    • In reactions like Suzuki or Stille, the organometallic coupling partner (e.g., organoboron or organotin) transfers its organic group to the palladium center, a process known as transmetalation.[4]

    • In reactions like the Heck, an alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent, which collectively fine-tune the catalyst's reactivity and stability.[8][9]

Palladium_Catalytic_Cycle Pd0 LnPd(0) (Active Catalyst) OA_Complex LnPd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Trans_Complex LnPd(II)(Ar)(R) (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation (+ R-M) Trans_Complex->Pd0 Product Ar-R (Coupled Product) Trans_Complex->Product Reductive Elimination

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Pillar 2: Key Methodologies & Field-Proven Protocols

The following sections detail the application of major palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild conditions, and the commercial availability and low toxicity of boronic acid and ester reagents.[10] It is exceptionally effective for creating biaryl and hetero-biaryl linkages.

General Scheme:

ComponentRecommended Reagents & Conditions
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2/G3[11]
Ligand SPhos, XPhos, RuPhos (if not using a pre-catalyst)
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME
Temperature 80–110 °C

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2–1.5 eq)

  • Pd(PPh₃)₄ (0.03–0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0–3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvents (1,4-dioxane and water) via syringe. The reaction mixture should be a suspension.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4–16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-phenyl-1H-pyrazolo[3,4-b]pyridine.[12]

Scientist's Notes:

  • Causality: The base is not just a proton scavenger; it is essential for the transmetalation step, forming a more nucleophilic boronate species [Ar-B(OH)₃]⁻ which facilitates the transfer of the aryl group to the palladium center.

  • Trustworthiness: Using a pre-degassed solvent mixture is critical. Dissolved oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, killing the catalytic cycle. The evacuation/backfill cycles ensure an inert atmosphere.

  • Expertise: For challenging couplings with sterically hindered boronic acids, more advanced catalysts like XPhos Pd G2 are recommended.[11] The bulky, electron-rich XPhos ligand promotes both oxidative addition and the final reductive elimination step.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][13] This reaction is indispensable in pharmaceutical development, as the arylamine motif is present in countless drug molecules.[14][15]

General Scheme:

ComponentRecommended Reagents & Conditions
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, tBuXPhos Pd G3
Ligand XPhos, RuPhos, JohnPhos, BrettPhos[16][17]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80–110 °C

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04-0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene

  • Nitrogen or Argon source (glovebox recommended)

Procedure:

  • Inside a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry vial or Schlenk tube equipped with a stir bar.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the vessel tightly. If using a Schlenk tube, it can be removed from the glovebox.

  • Place the vessel in a preheated heating block or oil bath at 100 °C and stir.

  • Monitor the reaction by LC-MS (typically 2–12 hours).

  • After cooling to room temperature, carefully unseal the vessel.

  • Dilute the reaction mixture with ethyl acetate and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.[18]

Scientist's Notes:

  • Causality: A strong, non-nucleophilic base like NaOtBu is critical. It deprotonates the amine after it coordinates to the palladium(II) center, forming the key palladium-amido complex that precedes reductive elimination.[6]

  • Trustworthiness: The use of a glovebox and anhydrous solvents is highly recommended. Both the catalyst system and the strong base are sensitive to air and moisture. NaOtBu can be deactivated by water, and the electron-rich phosphine ligands can be oxidized.

  • Expertise: The ligand choice is paramount. Bulky, electron-rich biaryl phosphine ligands like XPhos accelerate the reductive elimination step, which is often slow for electron-deficient heterocycles, preventing catalyst decomposition and side reactions.[16]

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[19] This reaction is fundamental for creating rigid molecular scaffolds and is often used in the synthesis of functional materials and complex natural products.

General Scheme:

ComponentRecommended Reagents & Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)
Solvent THF, DMF
Temperature Room Temperature to 60 °C

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1–1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02–0.03 eq)

  • Copper(I) Iodide (CuI) (0.04–0.06 eq)

  • Anhydrous Triethylamine (Et₃N) and THF

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe. The base often serves as the solvent or co-solvent.

  • Degas the resulting solution by bubbling nitrogen through it for 10-15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required.[20]

  • Monitor the reaction by TLC. The reaction is often complete within 1-6 hours.

  • Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography.[21]

Scientist's Notes:

  • Causality: The Sonogashira reaction employs a dual catalytic cycle. The palladium cycle is similar to other cross-couplings, while a copper(I) cycle forms a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[19]

  • Trustworthiness: Rigorous exclusion of oxygen is vital. Oxygen can induce homocoupling of the alkyne (Glaser coupling), leading to diynes as a major byproduct. Degassing the solvent and maintaining an inert atmosphere is non-negotiable.

  • Expertise: Copper-free Sonogashira conditions have been developed to avoid issues with copper acetylide precipitation and to broaden substrate scope. These protocols typically require a different base (e.g., pyrrolidine) and are run at higher temperatures but can be advantageous for sensitive substrates.[20]

Pillar 3: Workflow Visualization and Data Management

A successful cross-coupling campaign relies on meticulous technique and organized data handling. The following workflow illustrates a standard setup for an inert atmosphere reaction.

Inert_Atmosphere_Workflow start Start: Oven-Dry Glassware reagents Add Solid Reagents (Aryl Halide, Base, Catalyst) start->reagents setup Assemble Schlenk Line Setup reagents->setup purge Evacuate & Backfill with Inert Gas (3x) setup->purge solvents Add Degassed Solvents via Syringe purge->solvents coupling_partner Add Liquid Coupling Partner (e.g., Amine, Alkyne) solvents->coupling_partner reaction Heat & Stir Reaction Mixture coupling_partner->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Cool, Quench & Perform Aqueous Workup monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Standard laboratory workflow for a palladium-catalyzed cross-coupling reaction.

References

Gram-Scale Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine, a key building block in medicinal chemistry and drug discovery. The synthetic route is a robust, multi-step process commencing from the readily available starting material, 2-aminopyridine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability. The protocol is designed to be self-validating, with clear instructions for purification and characterization of the intermediates and the final product.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1][2] This is attributed to its structural resemblance to purine, allowing it to interact with a wide range of biological targets. The bromo-substituted derivative, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.[2] The bromine atom provides a convenient handle for further functionalization through various cross-coupling reactions.

The synthesis outlined herein is a well-established pathway that proceeds through the key intermediate, 2,3-diamino-5-bromopyridine. This intermediate is prepared in three steps from 2-aminopyridine, following a reliable procedure adapted from Organic Syntheses.[3] The final step involves a diazotization and intramolecular cyclization to yield the target compound. This application note provides a detailed, gram-scale protocol for each step, along with safety considerations and characterization data.

Overall Synthetic Scheme

The gram-scale synthesis of this compound is achieved through a four-step sequence starting from 2-aminopyridine. The overall transformation is depicted below:

Overall Synthesis A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D 2,3-Diamino-5-bromopyridine C->D Fe, HCl, Ethanol/Water E This compound D->E NaNO2, HCl

Caption: Overall synthetic route for this compound.

Materials and Methods

Reagents and Equipment

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. All reactions should be performed in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Reagent/MaterialGradeSupplier
2-AminopyridineReagentPlus®, 99%Sigma-Aldrich
BromineACS reagent, ≥99.5%Sigma-Aldrich
Acetic Acid, GlacialACS reagent, ≥99.7%Sigma-Aldrich
Nitric AcidACS reagent, 70%Sigma-Aldrich
Sulfuric AcidACS reagent, 95.0-98.0%Sigma-Aldrich
Iron powder, reduced-Sigma-Aldrich
Hydrochloric AcidACS reagent, 37%Sigma-Aldrich
Sodium NitriteACS reagent, ≥97.0%Sigma-Aldrich
Ethanol, 200 proofAnhydrous, ≥99.5%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.0%Sigma-Aldrich
Ethyl AcetateACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Sodium HydroxideACS reagent, ≥97.0%Sigma-Aldrich
Sodium BicarbonateACS reagent, ≥99.7%Sigma-Aldrich
Anhydrous Sodium SulfateACS reagent, ≥99.0%Sigma-Aldrich
Experimental Workflow

The experimental workflow is divided into four main stages, corresponding to the synthesis of each intermediate and the final product.

Experimental Workflow cluster_0 Stage 1: Synthesis of 2-Amino-5-bromopyridine cluster_1 Stage 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine cluster_2 Stage 3: Synthesis of 2,3-Diamino-5-bromopyridine cluster_3 Stage 4: Synthesis of this compound A Bromination of 2-Aminopyridine B Neutralization and Filtration A->B C Purification and Drying B->C D Nitration of 2-Amino-5-bromopyridine E Reaction Quench and Precipitation D->E F Filtration and Drying E->F G Reduction of Nitro Group with Iron H Filtration and Solvent Removal G->H I Recrystallization H->I J Diazotization and Cyclization K Neutralization and Extraction J->K L Purification by Chromatography K->L

References

Application Notes and Protocols: The Versatile 6-Bromo-1H-pyrazolo[3,4-b]pyridine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine.[1] This structural mimicry allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a highly sought-after framework for the design of potent and selective kinase inhibitors. The strategic introduction of a bromine atom at the 6-position, yielding 6-Bromo-1H-pyrazolo[3,4-b]pyridine, provides a crucial synthetic handle for diversification through modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds against a wide array of therapeutic targets. This guide provides an in-depth overview of the applications of this scaffold, detailed synthetic protocols, and methodologies for biological evaluation, tailored for researchers and professionals in drug discovery.

The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine system is a bicyclic heterocycle that can exist in two tautomeric forms, with the 1H-tautomer being significantly more stable.[1] Its utility in kinase inhibition stems from the pyrazole moiety's ability to act as a hydrogen bond donor and acceptor, effectively anchoring the molecule within the hinge region of the kinase ATP-binding pocket. The pyridine portion offers a vector for substitution, allowing for the modulation of physicochemical properties and the exploration of additional interactions with the target protein.

The introduction of a bromine atom at the C6 position is a key design element. This halogen provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the facile introduction of a wide variety of substituents, which is instrumental in optimizing potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Application in Kinase Inhibitor Development

The this compound scaffold has been successfully employed in the development of inhibitors for a diverse range of kinases implicated in various diseases, including cancer, inflammation, and metabolic disorders.

TANK-Binding Kinase 1 (TBK1) Inhibitors

Aberrant activation of TBK1, a noncanonical IKK family member, is linked to cancer and autoimmune diseases.[2][3] The pyrazolo[3,4-b]pyridine scaffold has served as a foundation for potent TBK1 inhibitors. Starting from a hit compound, systematic modifications at the C6 position (utilizing the bromo-substituent) and other positions have led to the discovery of highly potent inhibitors with IC50 values in the nanomolar range.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is a key driver in various cancers. Researchers have utilized a scaffold hopping strategy to design novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR inhibitors.[4] The N(1)-H of the pyrazolopyridine moiety is crucial for hydrogen bonding interactions within the FGFR1 kinase domain, as N-methylation completely abolishes activity.[4]

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK kinases are validated targets in oncology. The pyrazolo[3,4-b]pyridine core has been used to generate novel TRK inhibitors.[5][6] The pyrazole portion of the scaffold acts as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with key residues in the active site.[6]

Other Kinase Targets

Beyond the examples above, the pyrazolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors for a range of other kinases, including:

  • AMP-activated protein kinase (AMPK) activators for metabolic diseases.[7][8]

  • Cyclin-dependent kinase 1 (CDK1) inhibitors with anti-tumor activity.[9]

  • Anaplastic lymphoma kinase (ALK) inhibitors designed to overcome resistance mutations.[10]

Experimental Protocols

Part 1: Synthesis of a Diversified 1H-pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a general synthetic route for the diversification of the this compound core using a Suzuki cross-coupling reaction. This is a widely used and versatile method for creating C-C bonds.

Workflow for Synthesis:

G start This compound step1 Protection of Pyrazole NH (e.g., SEM-Cl, NaH, DMF) start->step1 Protection step2 Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, Na2CO3, Dioxane/H2O) step1->step2 Coupling Reaction step3 Deprotection (e.g., 4M HCl in Dioxane) step2->step3 Removal of Protecting Group product 6-Aryl-1H-pyrazolo[3,4-b]pyridine Derivative step3->product

Caption: General workflow for the synthesis of 6-aryl-1H-pyrazolo[3,4-b]pyridine derivatives.

Step-by-Step Protocol:

  • Protection of the Pyrazole Nitrogen:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Suzuki Cross-Coupling:

    • In a reaction vessel, combine the SEM-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (Na2CO3, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[2]

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

  • Deprotection of the Pyrazole Nitrogen:

    • Dissolve the purified, SEM-protected product in a 4 M solution of hydrochloric acid (HCl) in 1,4-dioxane.

    • Stir the reaction at room temperature for 2-4 hours.[2]

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final 6-aryl-1H-pyrazolo[3,4-b]pyridine derivative.

Part 2: In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Workflow for Kinase Inhibition Assay:

G compound Prepare Serial Dilutions of Test Compound kinase_rxn Kinase Reaction: Kinase + Substrate + ATP + Test Compound compound->kinase_rxn adp_glo Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete remaining ATP) kinase_rxn->adp_glo detection Add Kinase Detection Reagent (Convert ADP to ATP, generate luminescent signal) adp_glo->detection readout Measure Luminescence (Plate Reader) detection->readout

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM).

    • Further dilute these DMSO solutions into the appropriate kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the appropriate substrate (peptide or protein), and ATP to the kinase assay buffer.

    • Add the diluted test compound to the wells. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a specified period (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The amount of ADP generated is proportional to the kinase activity, and the luminescent signal is proportional to the amount of ADP.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR insights derived from various studies on 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting the impact of substitutions at different positions on kinase inhibitory activity.

PositionSubstitution TypeGeneral Impact on ActivityTarget Kinase ExampleReference
N1 H (unsubstituted)Crucial for activity; acts as a hydrogen bond donor with the kinase hinge region.FGFR[4]
N1 MethylationComplete loss of activity.FGFR[4]
C3 Aryl or Heteroaryl GroupsCan be modified to enhance potency and selectivity. Often interacts with the solvent-exposed region.TRK[5][6]
C6 Aryl Groups (via Suzuki)A key point for diversification to modulate potency and pharmacokinetic properties.TBK1[2]
C6 Amine Groups (via Buchwald-Hartwig)Can introduce additional hydrogen bonding interactions and improve solubility.TBK1[2]

Conclusion

The this compound scaffold is a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the synthetic tractability afforded by the C6-bromo substituent, provides a robust platform for generating diverse chemical libraries and optimizing lead compounds. The protocols and data presented here serve as a comprehensive guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs.

References

Application Notes & Protocols: Leveraging 6-Bromo-1H-pyrazolo[3,4-b]pyridine for the Rapid Synthesis of Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, frequently found in potent and selective kinase inhibitors.[1][2][3] This is due to its ability to mimic the adenine region of ATP and form key hydrogen bonds within the kinase hinge region.[4] This document provides a detailed guide for researchers and drug development professionals on utilizing 6-Bromo-1H-pyrazolo[3,4-b]pyridine as a versatile starting material for the efficient construction of diverse kinase inhibitor libraries through palladium-catalyzed cross-coupling reactions.

The Strategic Value of the 1H-pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine and serves as an exceptional foundation for kinase inhibitor design. Its key attributes include:

  • Hinge-Binding Motif : The pyrazole portion of the scaffold contains a hydrogen bond donor (N1-H) and an adjacent acceptor (N2), which effectively mimics the hydrogen bonding pattern of the adenine base of ATP, enabling strong anchoring to the kinase hinge region.[4]

  • Structural Rigidity and Versatility : The fused bicyclic system provides a rigid and planar core, which is entropically favorable for binding. It also presents multiple vectors for substitution (positions N1, C3, C4, C5, and C6), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6]

  • Proven Clinical and Preclinical Success : Numerous potent inhibitors targeting a wide array of kinases—including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), and TANK-binding kinase 1 (TBK1)—are built upon this scaffold, validating its utility in medicinal chemistry.[7][8][9]

The specific starting material, This compound , is strategically advantageous for library synthesis. The bromine atom at the C6 position serves as a versatile chemical handle for late-stage diversification using robust and high-yielding palladium-catalyzed cross-coupling reactions. This allows for the generation of a large number of analogs from a single, common intermediate, which is the central principle of combinatorial chemistry and library synthesis.

Core Synthetic Strategy: Library Generation via Cross-Coupling

The primary strategy for diversifying the 6-bromo precursor involves two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This dual approach enables the introduction of a vast array of chemical functionalities at the C6 position, exploring different regions of the kinase active site.

G cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Building Blocks cluster_3 Final Library A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Ligand, Base F Diverse Kinase Inhibitor Library (C6-Aryl & C6-Amino Analogs) B->F C->F D Aryl/Heteroaryl Boronic Acids/Esters D->B E Primary/Secondary Amines & Amides E->C

Caption: General workflow for kinase inhibitor library synthesis.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura C-C Coupling

This reaction is ideal for introducing aryl and heteroaryl moieties, which can probe hydrophobic pockets or form additional π-stacking interactions within the kinase active site.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-flamed reaction flask, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can oxidize the phosphine ligands and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is necessary to remove dissolved oxygen.

  • Heating and Monitoring: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-aryl-1H-pyrazolo[3,4-b]pyridine.

G cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-Br(L2) A->C Ar-Br F Reductive Elimination B Oxidative Addition E Ar-Pd(II)-Ar'(L2) C->E Ar'-B(OR)2 + Base D Transmetalation E->A Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig C-N Amination

This reaction enables the introduction of primary and secondary amines, creating opportunities for new hydrogen bonds, salt bridges, or vectors for improving solubility.[12][13][14]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2-4 mol%)

  • Ligand (e.g., BrettPhos, if not using a precatalyst)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.2-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst and the base to a dry reaction vessel. The use of a strong, non-nucleophilic base is essential for deprotonating the amine without competing in the reaction. Anhydrous conditions are critical as water can quench the base and hinder catalysis.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine and finally the this compound. The choice of ligand is crucial and often substrate-dependent; bulky electron-rich phosphine ligands (like BrettPhos) are generally effective for promoting the challenging reductive elimination step.

  • Heating and Monitoring: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 2-24 hours).

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter the mixture through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the desired 6-amino-1H-pyrazolo[3,4-b]pyridine derivative.

G cluster_0 Catalytic Cycle A Pd(0)L (Active Catalyst) C Ar-Pd(II)-Br(L) A->C Ar-Br F Reductive Elimination B Oxidative Addition E Ar-Pd(II)-NR'R''(L) C->E HNR'R'' + Base D Amine Coordination & Deprotonation E->A Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Hypothetical Library Data & Screening Application

Using the protocols described, a diverse library can be rapidly assembled.

Table 1: Representative Library from this compound

Compound IDR-Group SourceR-Group StructureReaction TypeTheoretical MW
LIB-0014-Fluorophenylboronic acid4-F-PhSuzuki214.20
LIB-002Pyridine-3-boronic acid3-PyridylSuzuki197.20
LIB-003MorpholineN-MorpholinylBuchwald-Hartwig205.22
LIB-004AnilineN-PhenylBuchwald-Hartwig211.23
LIB-0053-Methoxyphenylboronic acid3-MeO-PhSuzuki228.23
LIB-006PiperazineN-PiperazinylBuchwald-Hartwig204.24
Application in Kinase Screening

Once synthesized and purified, the library is ready for biological evaluation.

G A Synthesized Inhibitor Library B Primary Screen (e.g., 10 µM single dose) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (IC50 Determination) C->D 'Hits' E Selectivity Profiling (Panel of Kinases) D->E F Lead Compound(s) Identified E->F

Caption: Workflow for screening the synthesized kinase inhibitor library.

A primary screen against a kinase of interest (e.g., DYRK1A) can identify active compounds ("hits"). These hits are then subjected to dose-response studies to determine their potency (IC₅₀ value).

Table 2: Hypothetical Screening Data (IC₅₀ in nM)

Compound IDDYRK1A IC₅₀ (nM)TRKA IC₅₀ (nM)CDK2 IC₅₀ (nM)
LIB-00185>10,0001,250
LIB-0024508,9003,400
LIB-003251,500800
LIB-004152,200950
LIB-005110>10,000>10,000
LIB-0069980650

From this hypothetical data, compounds LIB-004 and LIB-006 emerge as potent and relatively selective inhibitors of DYRK1A, warranting further investigation and optimization.

Conclusion

This compound is a high-value, commercially available starting material for the synthesis of kinase inhibitor libraries. Its strategic C6-bromo functionalization provides a key diversification point. By employing robust and well-established palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can efficiently generate large collections of novel analogs. This approach accelerates the hit-to-lead process and significantly increases the probability of discovering novel, potent, and selective kinase inhibitors for therapeutic development.

References

Troubleshooting & Optimization

"troubleshooting low yield in 6-Bromo-1H-pyrazolo[3,4-b]pyridine Suzuki coupling"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-1H-pyrazolo[3,4-b]pyridine Suzuki Coupling

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, but its electronic properties and potential for N-coordination to the palladium catalyst can make this coupling non-trivial.

This document moves beyond standard protocols to provide a deeper, cause-and-effect understanding of the reaction. We will explore common failure modes, provide logical troubleshooting workflows, and offer detailed experimental guides to help you systematically optimize your reaction and achieve high yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the Suzuki coupling of this compound.

Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?

A1: Low yield in this specific coupling is a frequent issue stemming from several potential factors. The primary culprits often involve:

  • Catalyst Inactivation: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] Additionally, oxygen can irreversibly deactivate the active Pd(0) species.[2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical and highly interdependent.[3][4] An incorrect combination can stall the catalytic cycle at key steps like oxidative addition or transmetalation.

  • Competing Side Reactions: Two major side reactions plague these couplings:

    • Protodehalogenation: The starting this compound is converted back to 1H-pyrazolo[3,4-b]pyridine, replacing the bromine with a hydrogen.[1][5] This is often mediated by palladium-hydride species.

    • Protodeboronation: The boronic acid or ester coupling partner is hydrolyzed, replacing the boron group with a hydrogen.[6] This is especially problematic with electron-rich heterocyclic or vinyl boronic acids.[2]

  • Poor Reagent Quality or Reaction Setup: Impurities in starting materials, residual water in anhydrous reactions (when not intended as a co-solvent), or failure to maintain an inert atmosphere can all lead to failed reactions.[7]

Q2: What are the best initial conditions to try for this specific substrate?

A2: For N-heterocyclic halides like this compound, starting with a robust and well-documented catalyst system is crucial. A reliable starting point would be:

  • Palladium Precatalyst: A modern, air-stable precatalyst like SPhos-Pd-G3 or XPhos-Pd-G3. These readily form the active Pd(0) species and come with bulky, electron-rich ligands ideal for challenging couplings.[4][8]

  • Ligand: If not using a precatalyst, bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos are highly recommended to facilitate the oxidative addition and reductive elimination steps.[4][8]

  • Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often effective and less likely to cause substrate degradation compared to very strong bases.[9]

  • Solvent System: A polar aprotic solvent, often with a small amount of water, is a common choice. A 1,4-dioxane/water or Toluene/water mixture typically works well to dissolve both the organic substrates and the inorganic base.[9][10]

  • Temperature: These reactions usually require heating, with a starting temperature between 80-100 °C.[4][9]

Q3: I see a black precipitate in my reaction. Is this a bad sign?

A3: The formation of a black precipitate is typically palladium black (agglomerated palladium nanoparticles) and indicates catalyst decomposition.[7] While many successful Suzuki couplings will show some formation of palladium black towards the end of the reaction, rapid and extensive precipitation early on is a strong indicator of catalyst instability and is often correlated with poor conversion and low yield.[7] This suggests your catalyst system is not robust enough for the reaction conditions or substrate.

Part 2: Systematic Troubleshooting Guide

When initial attempts fail, a systematic approach is necessary. The following guide provides a logical workflow to diagnose and solve the underlying issues.

Troubleshooting Workflow Diagram

This diagram outlines a decision-making process for troubleshooting a low-yield reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Analyze Crude Reaction: Are Starting Materials Consumed? Start->Check_SM SM_Consumed_Yes Yes Check_SM->SM_Consumed_Yes   SM_Consumed_No No / Incomplete Check_SM->SM_Consumed_No   Analyze_Byproducts Identify Major Byproducts SM_Consumed_Yes->Analyze_Byproducts Troubleshoot_Catalyst Problem Area: Catalyst Activity / Reaction Setup SM_Consumed_No->Troubleshoot_Catalyst Dehalogenation Protodehalogenation (Ar-H from Ar-Br) Analyze_Byproducts->Dehalogenation Deboronation Protodeboronation (R-H from R-B(OR)2) Analyze_Byproducts->Deboronation Homocoupling Homocoupling (Ar-Ar or R-R) Analyze_Byproducts->Homocoupling Troubleshoot_Dehalogenation Problem Area: Slow Transmetalation / Pd-H Formation Dehalogenation->Troubleshoot_Dehalogenation Troubleshoot_Deboronation Problem Area: Boronic Acid Instability Deboronation->Troubleshoot_Deboronation Troubleshoot_Homocoupling Problem Area: Oxygen Contamination / Catalyst Choice Homocoupling->Troubleshoot_Homocoupling

Caption: A logical workflow for diagnosing low-yield Suzuki coupling reactions.

Scenario 1: Starting Materials are Largely Unconsumed

If you observe mostly unreacted this compound, the issue lies with the initiation of the catalytic cycle, most likely the oxidative addition step, or overall catalyst activity.

Question: My reaction stalls with significant starting material remaining. What should I do?

Answer: This points to an inactive or inhibited catalyst. The pyrazolopyridine nitrogen may be coordinating to the palladium, or the fundamental reaction conditions are suboptimal.[1]

Troubleshooting Steps:

  • Verify Inert Atmosphere: Oxygen deactivates the Pd(0) catalyst.[2] Ensure your solvent and reaction mixture were thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-30 minutes). Use standard Schlenk techniques for all reagent and solvent transfers.

  • Use a More Active Catalyst/Ligand System:

    • Switch to a Precatalyst: If you are preparing your catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), switch to a well-defined, air-stable precatalyst like XPhos-Pd-G3 or SPhos-Pd-G3. This ensures accurate catalyst loading and efficient generation of the active Pd(0) species.[4]

    • Screen Ligands: The ligand is critical. If one bulky biarylphosphine ligand (like SPhos) fails, screen others (e.g., XPhos, RuPhos). The subtle electronic and steric differences can have a profound impact.[11]

  • Increase Temperature: The oxidative addition of palladium into the C-Br bond is often the rate-limiting step and is temperature-dependent.[12] Cautiously increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). Be aware that excessive heat can also cause catalyst decomposition.[4]

  • Re-evaluate Your Solvent: Ensure your starting materials are fully dissolved. Poor solubility can prevent the reaction from starting.[10] Consider switching to a solvent with higher polarity like DMF or NMP, especially for challenging couplings.[10][13]

Scenario 2: Starting Materials are Consumed, but Byproducts Dominate

If your starting material is consumed but the desired product yield is low, you must identify the major byproducts to diagnose the specific competing side reaction.

Question: I'm forming a lot of 1H-pyrazolo[3,4-b]pyridine (protodehalogenated byproduct). How can I suppress this?

Answer: Protodehalogenation occurs when the palladium-aryl intermediate (Ar-Pd-Br) reacts with a hydride source before it can transmetalate with the boronic acid.[5] This indicates that transmetalation is slow relative to the formation and reaction of palladium-hydride (Pd-H) species.

Troubleshooting Steps:

  • Change the Base: The base is crucial for activating the boronic acid for transmetalation. If this step is slow, side reactions can dominate. Switch to a different base. A common screen includes K₃PO₄, K₂CO₃, and Cs₂CO₃.[4] Carbonates are often milder, while cesium carbonate can sometimes accelerate sluggish couplings.

  • Modify the Solvent System:

    • Reduce Water Content: While often necessary, excess water can be a proton source. Try reducing the amount of water or switching to rigorously anhydrous conditions with a non-protic solvent like dioxane or toluene.[1][14]

    • Avoid Alcohol Solvents: Alcohols can be a source of hydrides, leading to Pd-H formation.[5] Avoid solvents like methanol or ethanol unless specifically required by a validated procedure.

  • Use a More Electron-Rich Ligand: Highly electron-donating ligands can accelerate the rate of reductive elimination (the final product-forming step) relative to competing pathways. Screening ligands like RuPhos or BrettPhos may be beneficial.[15]

Question: My boronic acid is decomposing, leading to a protodeboronated byproduct. What's the solution?

Answer: Protodeboronation is the cleavage of the C-B bond by a proton source, a well-known side reaction for many boronic acids, particularly under basic, aqueous conditions.[6]

Troubleshooting Steps:

  • Switch to a Boronate Ester: Boronic acids are often in equilibrium with their corresponding boroxines, which can be prone to decomposition. Converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, can dramatically increase stability and prevent protodeboronation.[5][16]

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[2] Consider using a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF), which is effective under anhydrous conditions.[2][17]

  • Minimize Reaction Time and Temperature: Prolonged exposure to heat and base will increase the rate of decomposition. Use a more active catalyst system that allows the reaction to complete faster and at a lower temperature.

Part 3: Data & Protocols

Table 1: Recommended Screening Conditions for Optimization

When troubleshooting, a systematic screen of key parameters is the most efficient path to a high-yielding reaction. The following table provides a structured set of variables to test.

Parameter Condition 1 (Starting Point) Condition 2 Condition 3 Condition 4 Rationale & Notes
Catalyst XPhos-Pd-G3 (2 mol%)SPhos-Pd-G3 (2 mol%)RuPhos-Pd-G3 (2 mol%)Pd₂(dba)₃ (2%) + XPhos (4%)Screening bulky, electron-rich ligands is key. Precatalysts (G3) are preferred for consistency.[4][8]
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)NaOtBu (2.0 equiv)Base strength and type critically affect transmetalation. K₃PO₄ is a good start.[4][9]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)THF / H₂O (10:1)DMF (anhydrous)Solvent polarity impacts solubility and reaction rates. Aprotic polar solvents are generally effective.[10][13]
Temperature 90 °C110 °C70 °C90 °CTemperature affects reaction rate but also catalyst stability and side reactions.[4]
Experimental Protocol: General Procedure for Suzuki Coupling Screening

This protocol outlines a reliable method for setting up small-scale screening reactions under an inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent

  • Oven-dried glassware (e.g., Schlenk tube or reaction vial with a screw cap and septum)

  • Magnetic stir bar

Procedure:

  • Preparation: In a glovebox or on a Schlenk line, add this compound, the arylboronic acid/ester, the base, and the palladium precatalyst to an oven-dried reaction vial containing a stir bar.

  • Inert Atmosphere: Seal the vial and, if not in a glovebox, evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Using a syringe, add the degassed solvent to the vial. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[18]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) at regular intervals (e.g., 1h, 4h, 16h) and analyzing by LC-MS or TLC.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and the ratio of product to byproducts.

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps visualize where potential issues can arise.

Suzuki_Cycle cluster_side Common Failure Points Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition (Often Rate-Limiting) Transmetal Ar-Pd(II)-R (Transmetalation Intermediate) Pd0->Transmetal OxAdd->Transmetal Transmetalation PdH Pd-H Formation OxAdd->PdH Transmetal->Pd0 Product Ar-R (Desired Product) Transmetal->Product Reductive Elimination ArX Ar-Br (Pyrazolopyridine) ArX->OxAdd RBOH2 R-B(OR)2 (Boronic Ester) Deboronation Protodeboronation RBOH2->Deboronation Base Base c1->Transmetal Dehalogenation Protodehalogenation PdH->Dehalogenation

Caption: The key steps of the Suzuki-Miyaura cycle and common side reaction pathways.

References

Technical Support Center: Optimizing Buchwald-Hartwig Reactions for 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful application of the Buchwald-Hartwig amination for the synthesis of N-substituted 6-amino-1H-pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction, specifically tailored to the unique challenges presented by the 6-Bromo-1H-pyrazolo[3,4-b]pyridine scaffold.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination is a go-to method for this transformation; however, the electron-deficient nature of the pyridine ring and the presence of the pyrazole moiety can lead to challenges such as catalyst inhibition and low yields.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: From Low Conversion to Side Product Formation

This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion of the this compound. Where should I start my investigation?

Answer: Low or no conversion is a common but solvable issue. A systematic approach is key. Here are the initial checkpoints:

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel was thoroughly degassed (vacuum/backfill with an inert gas like argon or nitrogen at least three times) and that a positive pressure of inert gas is maintained throughout the reaction setup and duration.

  • Reagent and Solvent Purity: Impurities in your starting materials or solvent can poison the catalyst. Ensure your this compound and amine are of high purity. Solvents should be anhydrous and degassed. Common choices for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[1][3]

  • Catalyst and Ligand Integrity: Palladium precursors and phosphine ligands can degrade over time. Use freshly opened reagents or those stored under appropriate inert conditions.

Question 2: I'm still observing poor conversion after checking the basics. How do I optimize the core reaction components?

Answer: If the fundamentals are in place, the next step is to systematically screen your reaction parameters. The choice of ligand, base, and solvent are all interconnected and crucial for success.

  • The Power of the Ligand: For electron-deficient heteroaromatic halides like this compound, sterically hindered and electron-rich biarylphosphine ligands are often essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4] Consider screening a panel of ligands.

Ligand Generation Examples Key Features & Considerations for Pyrazolo[3,4-b]pyridines
First Generation DPPF, BINAPMay have limited success with this challenging substrate.[5]
Second Generation XPhos, SPhos, RuPhos, BrettPhosGenerally more effective for heteroaromatic halides.[6] Offer a good balance of steric bulk and electron-donating properties.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesCan be very effective, particularly in challenging couplings.[7]
  • Base Selection is Critical: The base's role is to deprotonate the amine, but its strength and solubility can significantly impact the reaction.[8][9]

    • Strong Bases (NaOt-Bu, LHMDS): Often the first choice and highly effective, but can cause decomposition of sensitive functional groups.[10]

    • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): Offer better functional group tolerance.[10] Cesium carbonate is often a good choice due to its solubility in many organic solvents.[3]

  • Solvent Choice and Solubility: Poor solubility of any reaction component, especially the base, is a common reason for failure.[10] While toluene is a workhorse solvent, for more polar substrates, consider alternatives like dioxane or THF.[11][12] In some cases, a mixture of solvents can be beneficial. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3]

Question 3: My reaction is consuming the starting material, but I'm seeing a complex mixture of products or significant side product formation. What's happening?

Answer: Side product formation can arise from several pathways. Identifying the nature of the byproduct is the first step towards mitigation.

  • Hydrodehalogenation: Formation of 1H-pyrazolo[3,4-b]pyridine (loss of bromine) can occur, especially with sterically hindered amines.[4] This side reaction can sometimes be suppressed by changing the ligand or lowering the reaction temperature.

  • Homocoupling: Dimerization of your amine or the this compound can occur. This is often a sign of a suboptimal catalyst system or reaction conditions. A ligand screen is a good starting point to address this.

  • Competitive Coordination: The nitrogen atoms in the pyrazolo[3,4-b]pyridine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Using bulky ligands that shield the metal center can help to mitigate this.

Below is a troubleshooting workflow to guide your optimization efforts:

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the amination of this compound?

A: A robust starting point would be:

  • Palladium Precursor: Pd₂(dba)₃ (1-2 mol%) or a pre-formed Pd-ligand complex.

  • Ligand: XPhos or RuPhos (2-4 mol%).

  • Base: NaOt-Bu (1.5-2.0 equivalents).

  • Solvent: Anhydrous, degassed toluene or dioxane.

  • Temperature: 90-110 °C.

  • Atmosphere: Argon or Nitrogen.

Q2: Should I use a pre-catalyst or generate the active catalyst in situ?

A: While in situ generation from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand is common, using a well-defined pre-catalyst (e.g., XPhos Pd G3) can offer better reproducibility and often leads to more efficient catalyst activation.[3]

Q3: How does the nature of the amine coupling partner affect the reaction?

A: The steric and electronic properties of the amine are critical.

  • Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines. For less reactive secondary amines, more forcing conditions or more active catalyst systems may be required.[13]

  • Steric Hindrance: Highly hindered amines can slow down the reaction and may require more sterically demanding ligands to facilitate the coupling.

  • Aromatic vs. Aliphatic Amines: Aromatic amines are generally less nucleophilic than aliphatic amines and may require higher temperatures or more electron-rich ligands.

Q4: Can I run the reaction at room temperature?

A: While some highly active catalyst systems have been developed for room temperature Buchwald-Hartwig aminations, these are typically for more reactive substrates.[14] For a challenging substrate like this compound, elevated temperatures are generally required to achieve reasonable reaction rates.

Q5: What is the general catalytic cycle for the Buchwald-Hartwig amination?

A: The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the product and regenerating the Pd(0) catalyst.[4][15]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord RNH₂ PdII_Amine [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(HNR) Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 Ar-NHR

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A General Starting Point

The following is a general procedure for the Buchwald-Hartwig amination of this compound. This should be considered a starting point and may require optimization for your specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M with respect to the limiting reagent)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precursor, the ligand, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

By understanding the key parameters and systematically troubleshooting, the successful Buchwald-Hartwig amination of this compound is an achievable goal, paving the way for the synthesis of novel and impactful molecules.

References

"purification of 6-Bromo-1H-pyrazolo[3,4-b]pyridine from reaction impurities"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this key heterocyclic building block in high purity. The following question-and-answer format addresses common challenges encountered during the purification process, offering scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for typical syntheses involving the bromination of a 1H-pyrazolo[3,4-b]pyridine precursor, you can anticipate the following classes of impurities:

  • Unreacted Starting Material: Incomplete bromination will leave residual 1H-pyrazolo[3,4-b]pyridine in your crude mixture.

  • Regioisomers: Depending on the directing effects of substituents on the parent heterocycle, bromination can sometimes yield isomeric products, such as 3-bromo or 4-bromo-1H-pyrazolo[3,4-b]pyridine.[1] The separation of these isomers can be particularly challenging due to their similar physicochemical properties.

  • Over-brominated Byproducts: Excessive exposure to the brominating agent can lead to the formation of di- or even tri-brominated species.

  • Reagent-derived Impurities: If N-Bromosuccinimide (NBS) is used as the brominating agent, a common byproduct is succinimide. If elemental bromine is used, residual bromine may also be present.[2]

  • Solvent Adducts: Depending on the reaction and workup conditions, solvent molecules may sometimes form adducts with the product or impurities.

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities present.

Q2: My crude product is a discolored solid. What is the best first step for purification?

A2: For a solid crude product, recrystallization is an excellent and often highly effective initial purification step. It is a cost-effective and scalable method for removing a significant portion of impurities, especially those with different solubility profiles from the desired product. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

An ideal recrystallization solvent should:

  • Poorly dissolve the this compound at room temperature.

  • Readily dissolve the compound at an elevated temperature (e.g., the solvent's boiling point).

  • Either dissolve impurities well at room temperature or not at all at elevated temperatures.

  • Be chemically inert towards the product.

  • Be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Screening: Based on the polar nature of the pyrazolopyridine core and the presence of the bromine atom, the following solvents and solvent systems are excellent starting points for screening:

Solvent/SystemRationale
Ethanol/WaterA polar protic solvent and anti-solvent system often effective for nitrogen-containing heterocycles.
Ethyl AcetateA moderately polar solvent that is a good choice for many organic compounds.
IsopropanolSimilar to ethanol, but with a higher boiling point, which can sometimes improve crystal formation.
Toluene/HeptaneA non-polar/polar aprotic system that can be effective if the product has significant non-polar character.
AcetonitrileA polar aprotic solvent that can be a good choice for compounds with some polarity.

Troubleshooting Guides

Guide 1: Optimizing Recrystallization of this compound

This guide provides a step-by-step protocol for recrystallization and addresses common issues.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just completely dissolves. It is crucial to avoid adding a large excess of solvent to ensure good product recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Troubleshooting Common Recrystallization Problems

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is very pure and has a high nucleation barrier.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The solution is cooling too quickly.- The melting point of the compound is lower than the boiling point of the solvent.- The crude material is significantly impure, leading to freezing point depression.- Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a lower-boiling solvent.- Consider pre-purification by column chromatography if impurities are substantial.[3]
Poor recovery of the product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and attempt a second crystallization.- Use a different solvent in which the compound is less soluble at low temperatures.

Workflow for Recrystallization

G cluster_0 Recrystallization Protocol Crude Product Crude Product Dissolve in\nMinimal Hot Solvent Dissolve in Minimal Hot Solvent Crude Product->Dissolve in\nMinimal Hot Solvent Decolorize with\nCharcoal (Optional) Decolorize with Charcoal (Optional) Dissolve in\nMinimal Hot Solvent->Decolorize with\nCharcoal (Optional) Hot Filtration Hot Filtration Decolorize with\nCharcoal (Optional)->Hot Filtration Slow Cooling\n& Crystallization Slow Cooling & Crystallization Hot Filtration->Slow Cooling\n& Crystallization Isolate Crystals\n(Vacuum Filtration) Isolate Crystals (Vacuum Filtration) Slow Cooling\n& Crystallization->Isolate Crystals\n(Vacuum Filtration) Wash with\nCold Solvent Wash with Cold Solvent Isolate Crystals\n(Vacuum Filtration)->Wash with\nCold Solvent Dry Crystals Dry Crystals Wash with\nCold Solvent->Dry Crystals Pure Product Pure Product Dry Crystals->Pure Product

Caption: A typical workflow for the purification of this compound by recrystallization.

Guide 2: Purification by Flash Column Chromatography

If recrystallization does not provide the desired purity, or if you need to separate closely related isomers, flash column chromatography is the recommended next step.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent and a more polar solvent. Use TLC to determine the optimal solvent system. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

    • Recommended Starting Systems:

      • Hexane/Ethyl Acetate

      • Dichloromethane/Methanol

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column. This "dry loading" technique often results in better separation than loading a liquid sample.

  • Elution: Begin elution with the determined mobile phase, gradually increasing the polarity if a gradient elution is necessary to separate impurities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Common Chromatography Problems

ProblemPossible Cause(s)Solution(s)
Poor separation of spots (co-elution). - The chosen mobile phase is not providing adequate resolution.- The column was overloaded with the sample.- Screen different solvent systems for your TLC analysis. Sometimes, a three-component system (e.g., hexane/ethyl acetate/triethylamine) can improve separation, especially for basic compounds like pyridines.- Use a larger column or load less material.
Product is stuck on the column. - The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).
Streaking or tailing of spots on TLC and column. - The compound is interacting too strongly with the acidic silica gel.- The sample is not fully dissolved when loaded.- Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize active sites on the silica.- Ensure the sample is fully dissolved before loading, or use the dry loading method.

Logical Flow for Purification Strategy

G cluster_1 Purification Strategy Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Recrystallization->Purity Check (TLC/HPLC) Pure Product Pure Product Purity Check (TLC/HPLC)->Pure Product >98% Pure Column Chromatography Column Chromatography Purity Check (TLC/HPLC)->Column Chromatography <98% Pure or Isomers Present Purity Check 2 (TLC/HPLC) Purity Check 2 (TLC/HPLC) Column Chromatography->Purity Check 2 (TLC/HPLC) Purity Check 2 (TLC/HPLC)->Pure Product

Caption: A decision-making workflow for the purification of this compound.

Guide 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Once you have a purified solid, HPLC is the gold standard for accurately determining its purity.

Recommended HPLC Method

A reversed-phase HPLC method is well-suited for analyzing this compound. The following is a good starting point for method development:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or Acetonitrile

This method can be optimized by adjusting the gradient slope and initial/final mobile phase compositions to achieve the best resolution between the main peak and any impurities.[4][5]

Interpreting the Chromatogram

  • Purity Calculation: The purity is typically calculated as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

  • Identifying Impurities: The retention times of peaks can be compared to those of known starting materials or potential byproducts to tentatively identify impurities. LC-MS can be used for definitive identification.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) concerning the regioselective synthesis of substituted pyrazolo[3,4-b]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry, and achieving control over their regiochemistry is a common challenge.[1][2][3]

Troubleshooting Guide: Addressing Common Experimental Issues

Issue 1: My reaction yields a mixture of regioisomers, often in a nearly 1:1 ratio.

This is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents as precursors.[1][4] The formation of a regioisomeric mixture indicates that the nucleophilic attack of the aminopyrazole can occur at two different electrophilic sites with similar reactivity.

Root Cause Analysis:

  • Similar Electronic and Steric Properties: When the two carbonyl groups (or their equivalents) in your 1,3-dicarbonyl precursor have comparable electrophilicity and are not significantly different in steric hindrance, the reaction lacks a strong inherent bias for one reaction pathway over the other.[1][4]

  • Reaction Conditions: Standard reaction conditions, such as using ethanol as a solvent at reflux, may not be sufficient to differentiate between the two reactive sites.[5]

Solutions & Optimization Strategies:

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in pyrazole formation.[5] These solvents are non-nucleophilic and do not compete with the hydrazine derivative in attacking the more reactive carbonyl group, thereby enhancing the selectivity.[5]

  • Catalyst Selection: The use of a suitable catalyst can direct the reaction towards a specific regioisomer. For instance, in multi-component reactions, catalysts like InCl₃ or nano-magnetic metal-organic frameworks have been employed to achieve high yields and, in some cases, influence regioselectivity.[6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor the formation of one regioisomer over another by rapidly reaching the required activation energy for a specific pathway.[1][8][9]

  • Modification of Starting Materials: If possible, modifying the substituents on the 1,3-dicarbonyl compound to create a greater electronic or steric bias can be a highly effective strategy. For example, introducing a bulky group near one carbonyl can sterically hinder the attack at that position.

Issue 2: The reaction is not proceeding to completion, or the yield of the desired pyrazolo[3,4-b]pyridine is low.

Low conversion or poor yields can stem from a variety of factors, from suboptimal reaction conditions to catalyst deactivation.

Root Cause Analysis:

  • Insufficient Activation: The electrophilic centers of the starting materials may not be sufficiently activated under the chosen reaction conditions.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.

  • Catalyst Inefficiency: The chosen catalyst may not be effective for the specific substrates or may be degrading under the reaction conditions.

Solutions & Optimization Strategies:

  • Temperature and Reaction Time Optimization: Systematically screen different temperatures and monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal conditions.

  • Catalyst Screening: If using a catalyzed reaction, screen a variety of Lewis or Brønsted acids to identify one that effectively promotes the cyclization. For example, ZrCl₄ has been used to catalyze the condensation of α,β-unsaturated ketones with 5-amino-1-phenylpyrazole.[2]

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions at an elevated temperature can lead to higher yields and shorter reaction times.[6]

  • Microwave Irradiation: As mentioned previously, microwave-assisted synthesis can often improve yields and reduce reaction times.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?

A1: The two main retrosynthetic approaches involve either annelating a pyridine ring onto a pre-existing pyrazole or forming a pyrazole ring on a substituted pyridine.[1][10] The former is more common and often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect regioselectivity?

A2: The electronic nature of the substituents on the 1,3-dicarbonyl precursor is a key determinant of regioselectivity. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the aminopyrazole. Conversely, an electron-donating group will decrease the electrophilicity of the nearby carbonyl. By strategically placing these groups, you can direct the initial bond formation and control the final regiochemical outcome. For instance, a trifluoromethyl group (CF₃) makes the adjacent carbonyl significantly more electrophilic.[1]

Q3: Can I predict the major regioisomer based on the starting materials?

A3: While not always foolproof, you can often make a reasonable prediction. In the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the more nucleophilic amino group of the pyrazole will preferentially occur at the more electrophilic carbonyl carbon of the dicarbonyl compound. The subsequent cyclization and dehydration will then determine the final arrangement of substituents on the pyridine ring. Computational methods, such as Density Functional Theory (DFT), can also be employed to model the reaction pathways and predict the most likely product.[11]

Q4: What analytical techniques are most reliable for determining the regiochemistry of my products?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the protons and carbons on the pyrazolo[3,4-b]pyridine core are sensitive to the positions of the substituents.[10][12] Nuclear Overhauser Effect (NOE) experiments can be particularly useful for establishing through-space proximity between protons on different parts of the molecule, which can help in assigning the correct regioisomer.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof if you can obtain suitable crystals of your product.[13]

  • Mass Spectrometry (MS): While MS provides the molecular weight, it generally does not distinguish between regioisomers. However, fragmentation patterns in techniques like MS/MS can sometimes offer clues about the connectivity of the molecule.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

SolventDielectric ConstantRegioisomeric Ratio (Desired:Undesired)Reference
Ethanol24.55~1:1[5]
2,2,2-Trifluoroethanol (TFE)8.55Significantly Improved[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7Dramatically Increased[5]

Experimental Protocols

Protocol 1: General Procedure for Improving Regioselectivity using a Fluorinated Alcohol

This protocol provides a general method for the synthesis of a substituted pyrazolo[3,4-b]pyridine with improved regioselectivity using HFIP as the solvent.

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted 5-aminopyrazole (1.0 mmol) and the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in HFIP (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the HFIP under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR and MS to confirm its structure and determine the regioisomeric ratio.

Visualizations

Diagram 1: Decision-Making Workflow for Troubleshooting Poor Regioselectivity

G start Reaction yields a mixture of regioisomers check_dicarbonyl Are the electronic/steric properties of the 1,3-dicarbonyl substituents significantly different? start->check_dicarbonyl change_solvent Change solvent to a fluorinated alcohol (e.g., TFE, HFIP) check_dicarbonyl->change_solvent No modify_starting_material Modify starting materials to enhance electronic/steric bias check_dicarbonyl->modify_starting_material Yes, but still poor selectivity add_catalyst Screen different catalysts (Lewis/Brønsted acids) change_solvent->add_catalyst analyze_product Analyze product for improved regioselectivity add_catalyst->analyze_product modify_starting_material->analyze_product

Caption: Troubleshooting poor regioselectivity.

Diagram 2: General Reaction Scheme for Pyrazolo[3,4-b]pyridine Synthesis

G cluster_reactants Reactants cluster_products Potential Products A 5-Aminopyrazole reaction + B Unsymmetrical 1,3-Dicarbonyl C Regioisomer 1 D Regioisomer 2 reaction->C Pathway A reaction->D Pathway B

References

Technical Support Center: Buchwald-Hartwig Amination of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-Bromo-1H-pyrazolo[3,4-b]pyridine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions, with a specific focus on the critical role of the base in this transformation. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination?

The base is a crucial component of the catalytic cycle and serves two primary functions. Its main role is to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the more nucleophilic amide.[1] This deprotonation facilitates the subsequent transmetalation or C-N bond-forming reductive elimination step, ultimately regenerating the palladium(0) catalyst for the next cycle.[1][2]

Q2: How do I select an appropriate base for my this compound substrate?

The choice of base is highly substrate-dependent and represents a critical optimization parameter.[3] There is a trade-off between reaction rate and functional group tolerance.[4][5]

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These bases, with high pKaH values, generally permit the highest reaction rates and lowest catalyst loadings.[4][5] They are often the first choice for less reactive amines or challenging aryl chlorides. However, their high basicity makes them incompatible with sensitive functional groups like esters, ketones, or nitro groups, which may be present on your amine coupling partner.[4]

  • Weak Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These bases offer excellent functional group tolerance and are ideal when your substrates are sensitive to strong bases.[4][5] Cesium carbonate (Cs₂CO₃) is often a good starting point due to its better solubility in common organic solvents compared to potassium salts.[5] The trade-off is that these bases may require higher catalyst loadings, higher temperatures, or longer reaction times to achieve full conversion.[4]

Q3: Does the solvent choice influence the effectiveness of the base?

Yes, the interplay between solvent and base is critical. Theoretical and experimental studies have shown that in nonpolar solvents like toluene or dioxane, an anionic base is required to effectively deprotonate the neutral palladium-amine complex.[6][7][8] In highly polar solvents, the base may instead form a stable complex with the palladium center, creating an overly stable resting state that can inhibit catalysis.[6][7] Therefore, the choice of an appropriate solvent that ensures solubility of the reactants while facilitating the desired catalytic pathway is key.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield with Complete Consumption of Starting Material

Question: My TLC/LCMS analysis shows that my this compound is consumed, but I am not forming the desired aminated product. What is the likely cause?

Possible Cause & Solution:

This scenario often points to catalyst deactivation or the formation of undesired side products.

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding pyrazolo[3,4-b]pyridine. This can be particularly problematic with primary amines.[3] The choice of base can influence this pathway.

    • Suggested Action: This is often a ligand-dependent issue. Try screening different phosphine ligands. Additionally, switching to a weaker base like Cs₂CO₃ may sometimes mitigate this side reaction.[9]

  • Catalyst Poisoning: The pyrazolo[3,4-b]pyridine core itself, with its multiple nitrogen atoms, can potentially coordinate to the palladium center and inhibit catalysis. Certain functional groups on the amine partner, such as azo groups, are also known to poison the catalyst.[4]

    • Suggested Action: Ensure all reagents and solvents are of high purity and are thoroughly degassed. Consider using a pre-formed palladium precatalyst (e.g., a G3 or G4 precatalyst), as these can provide more consistent and reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[10]

Issue 2: Low to No Product Yield with Unreacted Starting Material

Question: My reaction has stalled. Both my aryl bromide and amine are still present after an extended reaction time. What should I investigate first?

Possible Cause & Solution:

This is one of the most common failures and is frequently linked to the base or overall reaction conditions.

  • Poor Solubility of the Base: Insoluble inorganic bases like K₃PO₄ can clump together, especially in non-polar solvents and on a larger scale, severely limiting their effective concentration and surface area.[5] This is a primary cause of reaction failure.[3]

    • Suggested Action:

      • Visually inspect the reaction. If you see a solid mass of base at the bottom of the flask, increase the agitation rate.

      • For scale-up reactions, consider adding Celite to prevent clumping or finely grinding the base before use.[5]

      • Switch to a more soluble base like Cs₂CO₃ or a strong organic-soluble base like NaOt-Bu if your substrate is compatible.[5]

  • Insufficient Basicity: The pKa of your amine coupling partner is a critical factor. Weakly basic or sterically hindered amines may require a stronger base to facilitate the deprotonation step effectively. A weak base like K₂CO₃ may simply not be strong enough, leading to a very low reaction rate.[4]

    • Suggested Action: If you are using a weak base (K₂CO₃, K₃PO₄) with little success, screen a stronger base like NaOt-Bu or LHMDS, provided your substrate can tolerate these conditions.[10]

  • Incompatible Base/Substrate Pairing: Your this compound or amine partner may have functional groups that are degraded by the base.

    • Suggested Action: If you are using a strong base like NaOt-Bu and observe decomposition (e.g., multiple unidentified spots on TLC), screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[4][5] This provides superior functional group tolerance.

Data Summary & Protocols

Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
BaseTypeApprox. pKaHAdvantagesDisadvantages
NaOt-Bu Strong~19Permits highest reaction rates and lowest catalyst loadings.[4][5]Incompatible with many sensitive functional groups (esters, nitro groups, etc.).[4][5]
LHMDS Strong~26Useful for substrates with protic functional groups and for low-temperature aminations.[4]Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[4]
Cs₂CO₃ Weak~10Excellent functional group tolerance; often the most effective weak base due to good solubility.[4][5]More expensive; can be difficult to stir on a large scale.[4]
K₃PO₄ Weak~12.3Excellent functional group tolerance; economically attractive.[4]Poor solubility can lead to slow reaction rates and require higher catalyst loading.[4][5]

Diagram 1: The Role of the Base in the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_base pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ oa_complex->amine_complex Amine Coordination (HNR¹R²) amido_complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation (+ Base) base_out [Base-H]⁺Br⁻ amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product base_in Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination, highlighting the critical deprotonation step facilitated by the base.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Reaction Failure: Low or No Yield check_sm Analyze Crude Reaction: Starting Material (SM) Status? start->check_sm sm_gone SM Consumed, No Product check_sm->sm_gone Consumed sm_present SM Remains check_sm->sm_present Remains cause_side_reaction Possible Cause: Side Reactions (e.g., Hydrodehalogenation) sm_gone->cause_side_reaction cause_base Possible Cause: Base Issue sm_present->cause_base solution_ligand Solution: Screen Different Ligands &/or Weaker Base cause_side_reaction->solution_ligand solubility Poor Solubility? cause_base->solubility Check Solubility strength Insufficient Strength? cause_base->strength Check Strength compatibility Decomposition? cause_base->compatibility Check Compatibility solution_solubility Solution: Increase Agitation, Grind Base, or Switch to Soluble Base (Cs₂CO₃) solubility->solution_solubility Yes solution_strength Solution: Switch to Stronger Base (e.g., NaOtBu) strength->solution_strength Yes solution_compatibility Solution: Switch to Weaker Base (e.g., K₃PO₄, Cs₂CO₃) compatibility->solution_compatibility Yes

Caption: A decision tree for troubleshooting common failures in Buchwald-Hartwig amination based on the status of the starting material.

General Experimental Protocol

This is a representative protocol and must be optimized for your specific amine.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk tube or vial with a stir bar) add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the phosphine ligand (if not using a precatalyst).

  • Addition of Solids: Add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 1.5-2.2 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Liquids: Add the amine (1.1-1.5 equiv) and anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Efficient Palladium Removal from 6-Bromo-1H-pyrazolo[3,4-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenge of removing residual palladium catalysts from reactions involving 6-Bromo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Heck, and Sonogashira couplings—to functionalize this important heterocyclic scaffold.[1][2][3]

The nitrogen-rich pyrazolo[3,4-b]pyridine core, while essential for its biological activity, can present unique challenges in post-reaction workup. The lone pairs on the nitrogen atoms can coordinate with palladium species, making complete removal of the catalyst a non-trivial task.[4] Incomplete removal not only compromises the integrity of subsequent biological assays but also fails to meet the stringent regulatory limits for palladium in active pharmaceutical ingredients (APIs).[5][6]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the purity and safety of your final compounds.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses specific experimental problems you might encounter.

Issue 1: My final compound, derived from this compound, is still black/dark-colored after column chromatography, and ICP-MS analysis shows high palladium levels (>100 ppm).

Root Cause Analysis:

This is a classic sign of residual palladium, which can exist in various forms, including soluble Pd(II) species, Pd(0) nanoparticles (palladium black), or complexes with your nitrogen-containing product.[7][8] The pyrazolo[3,4-b]pyridine scaffold can act as a ligand, keeping palladium species in solution and causing them to co-elute with your product during standard silica gel chromatography.[4]

Step-by-Step Troubleshooting Protocol:

  • Initial Filtration: Before concentrating the reaction mixture, dilute it with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of insoluble palladium black.[9][10]

  • Activated Carbon Treatment (Slurry Method):

    • Rationale: Activated carbon has a high surface area and can effectively adsorb a wide range of palladium species through non-specific interactions.[11][12] It is a cost-effective first-pass purification method.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., THF, EtOAc, MeOH).

      • Add 5-10 wt% of activated carbon (e.g., Darco® KB-B) relative to the crude product weight.

      • Stir the slurry at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours.

      • Filter the mixture through a pad of Celite® to remove the carbon. Wash the pad thoroughly with the solvent to recover your product.

    • Caution: Activated carbon can sometimes adsorb the desired product, leading to yield loss.[13] Perform a small-scale test to evaluate product recovery.

  • Metal Scavenger Treatment:

    • Rationale: If activated carbon is ineffective or leads to significant product loss, a more targeted approach using a metal scavenger is recommended. These are typically silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[14][15][16]

    • Protocol (Batch/Slurry Method):

      • Dissolve the palladium-contaminated product in a suitable solvent.

      • Add a functionalized silica scavenger (e.g., SiliaMetS® Thiol or Thiourea) at 4-8 molar equivalents relative to the initial palladium catalyst loading.

      • Stir the mixture at room temperature for 1-24 hours. Reaction time can be optimized by monitoring palladium levels.

      • Filter off the scavenger and wash it with the solvent.

      • Concentrate the filtrate to obtain the purified product.[17]

Below is a decision-making workflow for addressing palladium contamination:

Caption: Decision workflow for palladium removal.

Issue 2: My reaction mixture turned into a black, heterogeneous mess (palladium black formation) during the coupling reaction. How can I prevent this and salvage my product?

Root Cause Analysis:

The formation of palladium black indicates that the Pd(0) species, which is the active catalyst, has agglomerated and precipitated out of solution.[8] This is often caused by:

  • Presence of Oxygen: Oxygen can degrade phosphine ligands and destabilize the Pd(0) complex.[18]

  • High Temperatures: Can lead to ligand dissociation and catalyst decomposition.[18]

  • Inappropriate Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center exposed and prone to agglomeration.[3]

Preventative Measures:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes or by using several freeze-pump-thaw cycles.[18]

  • Use Robust Ligands: For challenging substrates, consider using more robust and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that form more stable complexes with palladium.

  • Optimize Temperature: Do not overheat the reaction. Run small-scale experiments to find the minimum temperature required for a reasonable reaction rate.

Salvage Protocol:

  • Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the mixture with a solvent that fully dissolves your product but not the palladium black (e.g., dichloromethane, ethyl acetate).

  • Filter the entire mixture through a thick pad of Celite® to remove the precipitated palladium. Wash the pad extensively.

  • Proceed with the aqueous work-up and then consider a secondary treatment with a metal scavenger as described in Issue 1 , as the filtrate may still contain soluble palladium species.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual palladium in an Active Pharmaceutical Ingredient (API)?

A1: Regulatory agencies have very strict guidelines. According to the International Council for Harmonisation (ICH) Q3D guidelines, palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm (parts per million) for a drug with a daily dose of 10g.[19][20] For parenteral and inhalation routes, the limits are even lower. Therefore, aiming for palladium levels well below 10 ppm is standard practice in the pharmaceutical industry.[6][21]

Q2: How do I choose the right palladium scavenger for my this compound derivative?

A2: The choice of scavenger depends on the nature of the palladium species and the properties of your product. The table below provides a general guide.

Scavenger TypeTarget Palladium SpeciesAdvantagesDisadvantagesBest For...
Thiol-functionalized Silica (e.g., SiliaMetS Thiol) [14]Pd(0), Pd(II)High efficiency, good for a broad range of Pd species.[15]Can sometimes react with electrophilic centers on the product.General purpose, effective for both soluble and colloidal palladium.
Thiourea-functionalized Silica [16]Pd(II)Very high affinity for Pd(II).Less effective for Pd(0) species.Reactions where the final palladium state is expected to be Pd(II).
Amine-functionalized Silica (e.g., Si-Trisamine) [14]Pd(II)Good for scavenging acidic palladium salts.Can act as a base, potentially causing side reactions with sensitive products.Removing palladium from acidic reaction streams.
Activated Carbon [11]Pd(0), Pd(II)Inexpensive, widely applicable.[12]Non-specific, may lead to product loss; can require large quantities.[13]Initial, bulk removal of palladium before a more targeted scavenging step.

Q3: Can I just recrystallize my final product to remove palladium?

A3: While recrystallization is a powerful purification technique for removing many impurities, it is often insufficient for completely removing palladium from nitrogen-containing heterocyclic compounds like your pyrazolo[3,4-b]pyridine derivative.[13] Palladium can co-crystallize with the product by coordinating to the nitrogen atoms. It is common to find that even after multiple recrystallizations, palladium levels remain unacceptably high.[22] Therefore, a scavenging step prior to the final recrystallization is highly recommended.

Q4: How can I accurately measure the amount of residual palladium in my sample?

A4: The gold standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[21][23] These techniques offer the high sensitivity required to detect palladium at the low ppm or even parts per billion (ppb) level. For a quicker, more qualitative assessment during process development, rapid colorimetric or fluorescent test kits are also available.[21][23]

The following diagram illustrates the general mechanism of palladium scavenging by a thiol-functionalized silica support.

Scavenging_Mechanism cluster_0 In Solution cluster_1 Scavenger Surface Product_Pd Product-Pd Complex (Pyrazolopyridine-Pd) Scavenger Silica Support -Si-O-Si- | (CH₂)₃-SH Product_Pd->Scavenger Binding Event Purified_Product Purified Product Product_Pd->Purified_Product Release of Product Free_Pd Free Pd(II) or Pd(0) Free_Pd->Scavenger Binding Event Free_Pd->Purified_Product Release of Product Bound_Pd Immobilized Pd Complex -Si-O-Si- | (CH₂)₃-S-Pd

Caption: Palladium capture by a thiol scavenger.

By understanding the nature of palladium contamination and employing a systematic, multi-step purification strategy, you can reliably reduce residual palladium in your this compound derivatives to meet the most stringent purity requirements.

References

Technical Support Center: Scale-Up Challenges for the Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot plant or manufacturing scale. As a scaffold of significant interest in medicinal chemistry, particularly for kinase inhibitors, the robust and scalable production of this intermediate is critical.[1][2] This document moves beyond simple protocols to address the causality behind common scale-up failures, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Core Synthetic Strategies & General Scale-Up Principles

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core generally follows two major strategies: building the pyridine ring onto a pre-existing pyrazole, or vice-versa.[3][4] For the 6-bromo derivative, the most common industrial approaches involve either the cyclization of a bromo-substituted precursor or the direct bromination of the parent heterocycle. Each approach presents unique challenges when scaling.

Before diving into specific issues, it's crucial to understand that scaling a chemical reaction is not a linear process. The physics of heat and mass transfer change dramatically, which can profoundly impact reaction kinetics, selectivity, and safety. Key principles to consider are:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to remove heat, turning previously benign exotherms into significant runaway reaction hazards.[5]

  • Mass Transfer (Mixing): Achieving homogenous mixing in a 1000L reactor is far more challenging than in a 100mL flask. Poor mixing can lead to localized "hot spots," concentration gradients, and, consequently, an increase in side products and lower yields.

  • Reagent Addition: The rate of reagent addition, which might be trivial at the bench, becomes a critical process parameter at scale to control reaction temperature and selectivity.

  • Work-up and Isolation: Dilute extractions and column chromatography, common in the lab, are inefficient and costly at scale. The process must be designed for isolation via crystallization or precipitation.[6]

Below is a generalized workflow illustrating the critical control points during scale-up.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Finishing Start Starting Materials (e.g., 5-Aminopyrazole Derivative) Cyclization Cyclization Reaction (Form Pyridine Ring) Start->Cyclization Heat & Mass Transfer Control Bromination Bromination (Regioselective) Cyclization->Bromination Intermediate Purity Check Crude_Isolation Crude Product Isolation Bromination->Crude_Isolation Quenching & Work-up Purification Purification (Crystallization) Crude_Isolation->Purification Solvent Selection Drying Drying Purification->Drying Polymorph Control Final_QC Final Product QC (Purity, Residual Solvents) Drying->Final_QC

Diagram 1: General Synthesis & Scale-Up Workflow

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, common problems encountered during the scale-up of this compound synthesis.

Category: Cyclization & Ring Formation

Q1: We are seeing a significant drop in yield for the cyclization step when moving from a 1L to a 100L reactor. What is the likely cause?

A1: This is a classic scale-up problem rooted in heat and mass transfer.

  • Causality: In the lab, heating a flask provides uniform temperature throughout the small volume. In a large, jacketed reactor, heat transfer from the vessel walls to the center of the reaction mass is much slower. This can result in an uneven temperature profile. If the reaction requires a specific temperature to proceed efficiently, parts of your batch may be reacting slowly or not at all, leading to incomplete conversion. Furthermore, if the reaction is exothermic, poor mixing can create localized hot spots that degrade the product or starting materials.

  • Troubleshooting Steps:

    • Characterize the Exotherm: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on the lab scale to understand the heat of reaction. This data is critical for safe and effective temperature management at scale.

    • Optimize Mixing: Review the reactor's agitation parameters (impeller type, speed). For viscous reaction mixtures, a different impeller design (e.g., anchor vs. pitched-blade turbine) may be necessary to ensure homogeneity.

    • Control Addition Rates: If one reactant is added portion-wise, slowing the addition rate can help the reactor's cooling system keep up with any heat being generated, ensuring a more stable and uniform internal temperature.

Q2: Our cyclization using an unsymmetrical dicarbonyl compound is producing a mixture of regioisomers, and the ratio is worse at scale. How can we improve regioselectivity?

A2: Regioisomer formation is governed by the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the reacting sites on the aminopyrazole.[4] The shift in ratio at scale points to kinetic versus thermodynamic control issues exacerbated by scale-up parameters.

  • Causality: A rapid, localized addition of a reagent in a poorly mixed, large reactor can lead to high local concentrations, favoring the kinetically faster, but potentially less stable, product. In a flask, where reactants mix quickly, the reaction may have time to equilibrate to the more thermodynamically stable regioisomer.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at a lower temperature, even if it extends the reaction time, will often favor the thermodynamically more stable product and improve selectivity.

    • Slow the Addition: Add the dicarbonyl compound slowly and sub-surface to ensure it disperses and reacts evenly, preventing localized concentration spikes.

    • Solvent and Catalyst Screening: The choice of solvent and acid/base catalyst can influence the electrophilicity of the carbonyls. A brief re-screening on the lab scale may identify conditions that provide better intrinsic selectivity, which will be more robust on scale-up. For instance, reactions in acetic acid at reflux are common but may not provide the best selectivity.[4]

Category: Bromination Step

Q3: We are attempting a direct bromination on the 1H-pyrazolo[3,4-b]pyridine core and are struggling with controlling the exotherm. What are our options?

A3: Bromination of aromatic heterocycles is notoriously exothermic and a major safety risk at scale.[5] Using elemental bromine (Br₂) is particularly hazardous due to its high reactivity and corrosivity.[7]

  • Causality: The rapid electrophilic attack of bromine on the electron-rich heterocyclic ring releases a significant amount of energy. If this energy is generated faster than the reactor can remove it, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.

  • Troubleshooting Steps:

    • Reagent Selection: Consider replacing Br₂ with a milder, solid brominating agent like N-bromosuccinimide (NBS).[7] While NBS also produces an exotherm, it is generally less violent and easier to handle. However, be aware of the incompatibility of NBS with certain solvents like DMF at elevated temperatures.[7]

    • Semi-Batch Operation: Never add the entire charge of the brominating agent at once. Add it slowly as a solution or in small portions as a solid over several hours. This allows the heat to be managed effectively.

    • Cryogenic Conditions: Run the reaction at a much lower temperature (e.g., 0°C or -20°C). This will slow the reaction rate and give the cooling system a much larger capacity to absorb the heat generated.

    • Flow Chemistry: For highly exothermic and hazardous reactions, continuous flow chemistry is an inherently safer alternative.[5] In a flow reactor, only a small amount of material is reacting at any given time, drastically reducing the risk of a thermal runaway.

Q4: Our bromination is yielding significant amounts of the di-bromo impurity along with the desired 6-bromo product. How can we improve selectivity?

A4: This is a common selectivity challenge. The mono-brominated product is often more activated towards a second bromination than the starting material itself.

  • Causality: Once the first bromine atom is added, it can influence the electron density of the ring. If reaction conditions are too harsh (high temperature, excess brominating agent), the second bromination can compete effectively with the first.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Use no more than 1.0 equivalent of the brominating agent. Ensure accurate weighing and charging of all materials.

    • Low Temperature: As with exotherm control, lower temperatures decrease the rate of the second bromination more significantly than the first, improving selectivity.

    • Reverse Addition: Consider adding the heterocycle solution to the brominating agent solution. This ensures that the brominating agent is never in excess, which can help minimize over-bromination.

    • Quench Strategy: Once the reaction reaches the optimal conversion level (monitored by in-process control like HPLC), quench it immediately with a reducing agent (e.g., sodium bisulfite solution) to destroy any unreacted bromine and stop the reaction.

Category: Purification & Isolation

Q5: Our final product is proving difficult to purify from closely-related impurities without using column chromatography. What strategies can we use for large-scale purification?

A5: The key is to develop a robust crystallization procedure.[6] This requires a systematic approach.

  • Causality: Impurities with similar polarity and structure to the desired product will co-crystallize if the solvent system is not selective enough.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Screen a variety of solvents and solvent mixtures.[6] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures.

    • Anti-Solvent Crystallization: Dissolve the crude product in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which the product is insoluble. This can often "crash out" the desired product with high purity.

    • Slurry Washes: If the product is a solid, stirring it as a slurry in a solvent that dissolves the impurities but not the product can be a very effective purification method.

    • pH Adjustment: If your product or impurities have acidic or basic handles, you can sometimes achieve separation by adjusting the pH of a slurry to selectively dissolve one component as a salt, which can then be filtered off.

Section 3: Key Experimental Protocols for Scale-Up

The following protocols are generalized and must be adapted and optimized for your specific equipment and safety procedures.

Protocol 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine Core

This protocol is based on the common strategy of cyclizing a 5-aminopyrazole with a 1,3-dicarbonyl equivalent.[4]

  • Vessel Setup: Charge a clean, dry, glass-lined reactor with 5-amino-1H-pyrazole (1.0 eq) and a suitable solvent such as acetic acid (5-10 volumes). Begin agitation.

  • Reagent Addition: Slowly add 1,1,3,3-tetramethoxypropane (1.05 eq) via a metering pump over 2-3 hours, maintaining the internal temperature below 30°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 100-110°C and hold for 8-12 hours. Monitor the reaction for completion by HPLC.

  • Work-up: Cool the reactor to 20-25°C. Slowly add water (5 volumes) to precipitate the product.

  • Isolation: Filter the resulting slurry, wash the cake with water until the filtrate is neutral, and then perform a final wash with a non-polar solvent like heptane.

  • Drying: Dry the solid in a vacuum oven at 50-60°C until constant weight is achieved.

Protocol 2: Regioselective C6-Bromination
  • Vessel Setup: Charge the reactor with the 1H-pyrazolo[3,4-b]pyridine (1.0 eq) from the previous step and a suitable solvent (e.g., acetonitrile, 10 volumes). Cool the mixture to 0-5°C.

  • Reagent Preparation: In a separate vessel, dissolve N-bromosuccinimide (NBS) (1.02 eq) in the same solvent.

  • Controlled Addition: Slowly add the NBS solution to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 2-4 hours after the addition is complete. Monitor for completion by HPLC.

  • Quench: Once complete, slowly add a 10% aqueous solution of sodium bisulfite to quench any unreacted NBS.

  • Isolation: Warm the mixture to room temperature and add water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.

Section 4: Data Summaries

Table 1: Comparison of Brominating Agents for Scale-Up

ReagentPhaseProsConsKey Scale-Up Consideration
**Bromine (Br₂) **LiquidInexpensive, high atom economyHighly corrosive and toxic, difficult to handle, strong exotherm.[7][8]Requires specialized handling equipment (e.g., closed systems, scrubbers). Material compatibility is critical.[9]
N-Bromosuccinimide (NBS) SolidEasier to handle than Br₂, milder reaction profile.[7]Lower atom economy, potential for runaway decomposition with some solvents (e.g., DMF).[7]Solid addition can be challenging at scale; often added as a solution or slurry. Purity of NBS must be verified.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) SolidHigh bromine content, stable solid.Can be more expensive.A potentially safer alternative to NBS/DMF systems, but requires its own process safety evaluation.[7]

Table 2: Troubleshooting Common Impurities

ImpurityLikely CauseProposed Solution
Di-bromo Species Excess brominating agent, high reaction temperature.Use ≤1.02 eq of brominating agent, lower reaction temperature to <5°C, consider reverse addition.
Starting Material Incomplete reaction (cyclization or bromination).Increase reaction time or temperature moderately. Confirm reagent quality and stoichiometry.
Regioisomer Poor kinetic/thermodynamic control in cyclization.Lower reaction temperature, slow down reagent addition, screen different solvents/catalysts.[4]
Hydrolyzed Species Water present during work-up of reactive intermediates.Ensure anhydrous conditions where necessary. Use aprotic solvents for work-up before adding aqueous solutions.

Section 5: Safety Considerations for Large-Scale Synthesis

The bromination step is the most significant safety hazard in this synthesis.

  • Handling Bromine (Br₂): Elemental bromine is extremely hazardous.[8] All transfers should be conducted in a closed system. A dedicated scrubber filled with a caustic solution must be available to neutralize any vented fumes. Personnel must be equipped with full personal protective equipment (PPE), including acid-resistant gloves, suits, and respiratory protection.[9]

  • Managing Exotherms: As discussed, a thorough understanding of the reaction's thermal profile is non-negotiable. The process must be designed so that the heat generated cannot overwhelm the reactor's cooling capacity, even in a worst-case scenario like a utility failure. This may involve limiting reactant concentrations or implementing an emergency quenching system.

  • NBS Handling: While safer than Br₂, NBS is not benign. It is a powerful oxidant. Avoid contact with incompatible materials. The thermal stability of NBS solutions, particularly in solvents like DMF, must be evaluated before scale-up.[7]

Section 6: Workflow & Troubleshooting Diagrams

G start Low Purity after Crude Isolation check_impurity Identify Impurity (HPLC, LCMS) start->check_impurity is_sm Is it Starting Material? check_impurity->is_sm is_dibromo Is it Di-bromo Species? check_impurity->is_dibromo is_isomer Is it a Regioisomer? check_impurity->is_isomer is_other Other/Unknown check_impurity->is_other sol_sm Action: Review reaction conditions. - Increase time/temperature. - Check reagent stoichiometry/purity. is_sm->sol_sm Yes sol_dibromo Action: Refine bromination. - Lower temperature (<5°C). - Reduce brominating agent to ~1.0 eq. - Slow addition rate. is_dibromo->sol_dibromo Yes sol_isomer Action: Re-optimize cyclization. - Lower temperature. - Screen solvents/catalysts. - Control addition rate. is_isomer->sol_isomer Yes sol_other Action: Further characterization needed. Isolate and identify impurity. Re-evaluate reaction mechanism. is_other->sol_other Yes

Diagram 2: Troubleshooting Decision Tree for Low Purity

Section 7: References

  • Zhang, Y., et al. (2022). A cascade 6-endo-dig cyclization reaction was developed for the switchable synthesis of halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines. Molecules. --INVALID-LINK--

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  • García-García, A., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. --INVALID-LINK--

  • Gomha, S. M., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. --INVALID-LINK--

  • ACS Green Chemistry Institute. Bromination Reagent Guide. --INVALID-LINK--

  • Scientific Update. (2020). A Dangerous Bromance. --INVALID-LINK--

  • SpringerLink. (2021). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Journal of the Iranian Chemical Society. --INVALID-LINK--

  • Rogoza, A. V., et al. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. --INVALID-LINK--

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. --INVALID-LINK--

  • ResearchGate. (2014). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. --INVALID-LINK--

  • ICL Group. Bromine Safety Handbook. --INVALID-LINK--

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. --INVALID-LINK--

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Organic Syntheses. 2,3-diaminopyridine. --INVALID-LINK--

  • Molecules. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. --INVALID-LINK--

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. --INVALID-LINK--

  • Vass, G., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. --INVALID-LINK--

References

Validation & Comparative

The 6-Bromo-1H-pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The ideal scaffold should offer a combination of potent and selective kinase inhibition, favorable physicochemical properties, and synthetic tractability. This guide provides an in-depth comparison of the 6-Bromo-1H-pyrazolo[3,4-b]pyridine scaffold against other prominent kinase inhibitor cores, including quinazolines, pyrimidines, and indoles. By presenting available experimental data and outlining key methodologies, this document serves as a valuable resource for researchers navigating the complex terrain of kinase-targeted drug development.

The Rise of Privileged Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. At the heart of these inhibitors lies a core chemical structure, or scaffold, that anchors the molecule within the ATP-binding pocket of the kinase. Over the years, certain scaffolds have demonstrated a remarkable ability to be adapted for the inhibition of a wide range of kinases, earning them the designation of "privileged scaffolds."

The 1H-pyrazolo[3,4-b]pyridine system is one such privileged scaffold that has garnered significant attention. Its fused bicyclic structure serves as a bioisostere of the natural purine core of ATP, allowing it to effectively compete for the kinase's active site. The strategic placement of a bromine atom at the 6-position provides a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Comparative Analysis of Kinase Inhibitor Scaffolds

A direct, head-to-head comparison of different kinase inhibitor scaffolds against a comprehensive panel of kinases is often challenging due to the vastness of the kinome and the proprietary nature of much of this data. However, by examining the published literature, we can draw meaningful comparisons based on the targets, binding modes, and overall utility of each scaffold.

The this compound Scaffold: A Versatile Contender

The 1H-pyrazolo[3,4-b]pyridine core has proven to be a highly adaptable framework for the development of potent inhibitors against a diverse array of kinases. The pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase active site.[1] The bromine at the 6-position offers a convenient point for modification through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe different regions of the ATP-binding pocket.

Recent studies have highlighted the successful application of this scaffold in targeting several important kinases:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine have been synthesized and shown to have nanomolar inhibitory activity against TRKA.[1]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[2]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with one compound exhibiting an impressive IC50 value of 0.2 nM.[3]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: 3,5-disubstituted pyrazolo[3,4-b]pyridines have demonstrated potent and selective inhibition of CDKs.[4]

The key advantage of the pyrazolo[3,4-b]pyridine scaffold lies in its structural rigidity and the specific arrangement of hydrogen bond donors and acceptors, which can be tailored to achieve high affinity and selectivity for a given kinase target.

The Quinazoline Scaffold: A Clinically Validated Powerhouse

The quinazoline scaffold is arguably one of the most successful privileged scaffolds in the development of kinase inhibitors. Its rigid, bicyclic structure provides a solid foundation for building potent and selective inhibitors. Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline core and target the Epidermal Growth Factor Receptor (EGFR).

The primary strength of the quinazoline scaffold is its well-established SAR and the extensive clinical validation of quinazoline-based drugs. The 4-position is a common site for modification, typically with an aniline or a related aromatic amine, which projects into the hydrophobic region of the ATP-binding site.

The Pyrimidine Scaffold: A Foundation of Kinase Inhibition

The pyrimidine ring is another fundamental building block in the design of kinase inhibitors. As a core component of ATP, it is a natural starting point for the development of ATP-competitive inhibitors. The pyrimidine scaffold is found in numerous approved kinase inhibitors, including Imatinib, which targets the BCR-Abl kinase.

The versatility of the pyrimidine scaffold stems from its multiple sites for substitution, allowing for fine-tuning of inhibitor properties. Its smaller size compared to fused ring systems can also contribute to improved physicochemical properties.

The Indole Scaffold: A Natural Product-Inspired Choice

The indole scaffold, present in the amino acid tryptophan and numerous natural products, is another important core structure for kinase inhibitor design. The indole ring can participate in hydrogen bonding and hydrophobic interactions within the kinase active site. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole core.

The indole scaffold offers a distinct chemical space compared to the nitrogen-rich heteroaromatic scaffolds. Its synthetic chemistry is well-established, providing a rich platform for derivatization.

Summary of Scaffold Comparison
ScaffoldKey FeaturesProminent TargetsRepresentative Approved Drugs
This compound Bioisostere of purine, versatile synthetic handle at C6, rigid structure.TRK, FGFR, TBK1, CDK(Numerous in clinical/preclinical development)
Quinazoline Clinically validated, rigid bicyclic system, well-defined SAR.EGFR, VEGFRGefitinib, Erlotinib, Lapatinib
Pyrimidine Mimics the pyrimidine of ATP, multiple substitution points, good physicochemical properties.BCR-Abl, EGFR, JAKImatinib, Osimertinib, Ruxolitinib
Indole Natural product-inspired, engages in H-bonding and hydrophobic interactions.VEGFR, PDGFR, c-KITSunitinib, Axitinib

Experimental Protocols for Kinase Inhibitor Evaluation

The objective comparison of kinase inhibitor scaffolds relies on robust and standardized experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays used to characterize the performance of kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, are widely used for their high sensitivity, low background, and homogeneous format.[5][6][7]

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-labeled acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound derivatives and comparator compounds) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 5 µL of a 2X kinase/biotinylated substrate solution.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of a 2X TR-FRET detection mix containing a terbium-labeled antibody and a streptavidin-acceptor.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot)

This assay measures the inhibition of a specific kinase signaling pathway within a cellular context by detecting the phosphorylation status of a downstream substrate.

Principle: Cells are treated with the kinase inhibitor, and the level of phosphorylation of a specific substrate is quantified by Western blotting using a phospho-specific antibody.

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to a total protein or loading control (e.g., β-actin). Plot the normalized signal against the compound concentration to determine the IC50 value.

Visualizing Kinase Inhibition and Experimental Workflows

G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Cell Proliferation Cell Proliferation Kinase Inhibitor Kinase Inhibitor

G cluster_1 TR-FRET Kinase Assay Workflow A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP) C Detection (Antibody, Acceptor) D Plate Reading E IC50 Determination

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. Its ability to mimic the purine core of ATP, coupled with a synthetically accessible handle for diversification, has led to the development of potent inhibitors against a range of important kinase targets. While direct comparative data against established scaffolds like quinazolines, pyrimidines, and indoles is still emerging, the growing body of literature underscores the significant potential of the pyrazolo[3,4-b]pyridine core.

For researchers and drug development professionals, the choice of a scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall goals of the project. The this compound scaffold offers a compelling starting point for the exploration of new chemical space and the development of next-generation kinase inhibitors. As more data becomes available, a clearer picture of its relative advantages and disadvantages will undoubtedly emerge, further solidifying its place in the medicinal chemist's toolbox.

References

A Comparative Guide to the Validation of 6-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. Among these, the 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds, including those with significant anticancer properties.[1] This guide provides an in-depth, comparative analysis of 6-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, synthesizing key experimental data to validate their potential as next-generation oncology therapeutics. We will delve into their synthesis, multifaceted mechanisms of action, and the rigorous in vitro and in vivo studies that underscore their promise.

The Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Anticancer Activity

The pyrazolo[3,4-b]pyridine structure is a bicyclic heteroaromatic system that has been extensively explored in drug discovery.[2] Its structural rigidity and ability to form multiple hydrogen bonds allow for high-affinity interactions with various biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of anticancer activities by inhibiting a wide array of targets crucial for cancer cell survival and proliferation. These include:

  • Cyclin-Dependent Kinases (CDKs) [3][4]

  • Topoisomerase II (TOPII) [1]

  • Tropomyosin Receptor Kinases (TRKs) [5][6]

  • Monopolar Spindle Kinase 1 (Mps1) [7]

  • Glycogen Synthase Kinase-3 (GSK-3) [3]

  • Hematopoietic Cell Kinase (HCK) [1]

The introduction of a bromine atom at the 6-position of this scaffold often serves to enhance binding affinity and modulate the electronic properties of the molecule, leading to improved potency and selectivity.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives is accessible through established chemical routes. A common strategy involves the formation of the pyridine ring onto a pre-existing pyrazole ring.[8] For instance, commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine can serve as a key starting material, which can then be further functionalized. A typical initial step is iodination, followed by the protection of the pyrazole nitrogen, to create a versatile intermediate for subsequent coupling reactions and modifications.[5]

Alternatively, multi-component reactions starting from 5-aminopyrazoles and 1,3-dicarbonyl compounds represent a widely used and efficient method for constructing the core bicyclic system.[2][8] The flexibility of these synthetic approaches allows for the systematic modification of various positions on the scaffold, enabling the exploration of structure-activity relationships (SAR) to optimize for potency and selectivity.

cluster_synthesis General Synthetic Workflow start 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Starting Material) inter1 Iodination (NIS) start->inter1 Step 1 inter2 N-H Protection (e.g., PMB-Cl) inter1->inter2 Step 2 inter3 Key Intermediate inter2->inter3 Step 3 final Further Functionalization & Coupling Reactions inter3->final SAR Exploration product Target 6-Bromo Derivatives final->product

Caption: A generalized synthetic workflow for this compound derivatives.

Mechanisms of Action: A Multi-Targeted Assault on Cancer

The efficacy of this compound derivatives stems from their ability to inhibit multiple key proteins involved in cancer cell signaling and replication.

Topoisomerase IIα is a critical enzyme that manages DNA topology during replication and transcription.[1] Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death). Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent TOPIIα inhibitors. For example, compound 8c was shown to significantly inhibit the DNA relaxation activity of TOPIIα in a dose-dependent manner, with a potency comparable to the established anticancer drug etoposide.[1] This inhibition leads to the accumulation of DNA double-strand breaks, S-phase cell cycle arrest, and the induction of apoptosis, as evidenced by the modulation of key proteins like PARP-1, Bax, and caspases.[1]

Kinases are a major class of drug targets in oncology due to their central role in cell growth and signaling pathways. This compound derivatives have shown potent inhibitory activity against several cancer-relevant kinases.

  • Tropomyosin Receptor Kinases (TRKs): TRKs are a family of receptor tyrosine kinases whose continuous activation can drive the proliferation and differentiation of cancer cells.[5][6] The derivative C03 , built on a pyrazolo[3,4-b]pyridine core, showed potent pan-TRK inhibitory activity with an IC50 value of 56 nM against TRKA.[5][6] This activity translated into effective inhibition of cancer cell proliferation, particularly in cell lines with TRK gene fusions.[5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[4] Pyrazolo[3,4-b]pyridines have been successfully developed as potent and selective CDK inhibitors, leading to cell cycle arrest and apoptosis.[3][4]

  • Monopolar Spindle Kinase 1 (Mps1): Mps1 is a key component of the mitotic checkpoint, ensuring proper chromosome segregation. Its inhibition is a therapeutic strategy for treating aggressive tumors.[7] A pyrazolo[3,4-b]pyridine derivative, compound 31 , was identified as a highly potent Mps1 inhibitor with an IC50 of 2.596 nM, demonstrating significant antiproliferative effects and good antitumor efficacy in a xenograft model with no obvious toxicity.[7]

cluster_pathway Key Anticancer Mechanisms compound 6-Bromo-1H-pyrazolo [3,4-b]pyridine Derivatives target1 Topoisomerase IIα compound->target1 Inhibits target2 Protein Kinases (TRK, CDK, Mps1) compound->target2 Inhibits effect1 DNA Damage target1->effect1 effect2 Inhibition of Cell Signaling & Mitosis target2->effect2 outcome1 S-Phase Arrest effect1->outcome1 outcome2 Apoptosis effect2->outcome2 outcome3 Inhibition of Proliferation effect2->outcome3 outcome1->outcome2

Caption: Multi-targeted mechanism of action for pyrazolo[3,4-b]pyridine derivatives.

Experimental Validation: A Comparative Performance Analysis

The validation of these derivatives relies on rigorous experimental testing, from broad-panel cell line screening to specific mechanistic assays and in vivo models.

A crucial first step in validation is screening against a panel of human cancer cell lines. The U.S. National Cancer Institute's NCI-60 screen is a standard method for this purpose.[1] This allows for the assessment of broad-spectrum activity and the identification of cancer types that are particularly sensitive to a given compound.

Table 1: Comparative Antiproliferative Activity of Lead Derivatives

Compound Target(s) Select Cancer Cell Lines IC50 / GI50 (µM) Reference Compound IC50 (µM) Source
8c TOPIIα NCI-60 Panel Average (MG-MID) 1.33 Etoposide (Comparable) [1]
Leukemia (K562, MV4-11) Moderate to Good [1]
C03 TRKA Colorectal (Km-12) 0.304 - - [5][6]
Breast (MCF-7) >10 (Selective) [5]
31 Mps1 Breast (MDA-MB-468) Potent - - [7]
Leukemia (MV4-11) Potent [7]
9a CDK2/9 Cervical (HeLa) 2.59 Doxorubicin 2.35 [4]

| 14g | CDK2/9 | Colon (HCT-116) | 1.98 | Doxorubicin | 2.11 |[4] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

As the data shows, derivatives like 8c exhibit potent and broad-spectrum activity, while compounds like C03 show impressive potency and selectivity for cell lines harboring specific genetic alterations (e.g., TRK fusion), highlighting the potential for targeted therapy.[1][5] The activity of compounds 9a and 14g is notably comparable to the widely used chemotherapeutic agent doxorubicin in specific cell lines.[4]

Promising in vitro results must be translated to in vivo models to assess therapeutic potential and safety. Several pyrazolo[3,4-b]pyridine derivatives have shown significant anti-tumor efficacy in animal models.

  • The Mps1 inhibitor 31 was evaluated in an MDA-MB-468 xenograft mouse model and demonstrated good antitumor efficacy with no obvious signs of toxicity.[7]

  • Other 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were found to inhibit tumor growth in an orthotopic breast cancer mouse model without causing systemic toxicity.[9][10]

These findings are critical as they demonstrate that the potent in vitro activity of these compounds can be realized in a complex biological system, a key step in the drug development pipeline.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used for validation must be robust and reproducible.

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C. This permeabilizes the cell membrane.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of RNA).

  • Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Interpretation: The resulting histogram will show peaks corresponding to cells in G1 (2n DNA content), G2/M (4n DNA content), and the S phase (intermediate DNA content). A compound-induced arrest in a specific phase (e.g., S-phase arrest for compound 8c) will be visible as an accumulation of cells in that peak.[1]

cluster_workflow In Vitro Validation Workflow start Synthesized Derivatives step1 NCI-60 Screen (Broad Panel) start->step1 Initial Screen step2 MTT Assay (IC50 Determination) step1->step2 Potency step3 Kinase Inhibition Assay step2->step3 Target ID step4 Mechanistic Studies (Cell Cycle, Apoptosis) step3->step4 MoA end Lead Candidate for In Vivo Testing step4->end Validation

Caption: A typical experimental workflow for the in vitro validation of anticancer agents.

Conclusion and Future Outlook

The collective evidence strongly validates this compound derivatives as a highly promising class of anticancer agents. Their straightforward synthesis, coupled with their ability to potently and sometimes selectively inhibit key oncogenic targets like TOPIIα, TRKs, CDKs, and Mps1, positions them as valuable leads for further development. The demonstrated efficacy in both in vitro cell lines and in vivo animal models provides a solid foundation for their therapeutic potential.

Future research should focus on optimizing the lead compounds to enhance their pharmacokinetic properties, improve their safety profiles, and further delineate their selectivity across the kinome. The potent, targeted activity of derivatives like C03 against TRK-fusion cancers suggests that a biomarker-driven approach could be highly effective in clinical settings. As our understanding of the molecular drivers of cancer deepens, the versatility and multi-targeted nature of the this compound scaffold will undoubtedly ensure its continued relevance in the development of next-generation cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1H-pyrazolo[3,4-b]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent and selective kinase inhibitors. The strategic placement of a bromine atom at the 6-position of this heterocyclic system offers a versatile handle for further chemical modification through various cross-coupling reactions, enabling the exploration of a vast chemical space to optimize biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Bromo-1H-pyrazolo[3,4-b]pyridine analogs, with a focus on their role as kinase inhibitors. We will delve into the synthetic strategies, compare the biological activities of key analogs against various kinase targets, and provide detailed experimental protocols for their evaluation.

General Synthetic Strategies

The synthesis of this compound analogs typically commences with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. A common synthetic route involves the protection of the pyrazole nitrogen, followed by functionalization at other positions, and subsequent deprotection. For instance, the pyrazole nitrogen can be protected with a para-methoxybenzyl (PMB) group.[1] The bromine at the 6-position serves as a key functional group for introducing diversity through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the attachment of various aryl or heteroaryl moieties.[1][2] Further modifications, such as iodination at the 3-position, can enable subsequent coupling reactions to introduce substituents at that position as well.[1]

A generalized synthetic workflow is depicted below:

Synthetic_Workflow start This compound protect N-Protection (e.g., PMB-Cl) start->protect intermediate1 N-Protected Intermediate protect->intermediate1 functionalize Functionalization (e.g., Suzuki, Buchwald-Hartwig Coupling at C6) intermediate1->functionalize intermediate2 Functionalized Intermediate functionalize->intermediate2 deprotect Deprotection intermediate2->deprotect final_product Target Analog deprotect->final_product

Caption: Generalized synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1H-pyrazolo[3,4-b]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. The bromine at the 6-position is often replaced with larger aromatic or heteroaromatic groups to enhance binding to the target protein.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

In the context of FGFR inhibition, the 1H-pyrazolo[3,4-b]pyridine core acts as a hinge-binding motif. The N(1)-H of the pyrazole ring is crucial for forming hydrogen bonds within the kinase domain, as N-methylation leads to a complete loss of activity.[3][4] The introduction of a 2,6-dichloro-3,5-dimethoxyphenyl moiety at the 3-position has been shown to significantly enhance potency and selectivity for FGFR over other kinases like VEGFR2.[4]

Targeting TANK-Binding Kinase 1 (TBK1)

For TBK1 inhibitors, the 1H-pyrazolo[3,4-b]pyridine scaffold has also proven effective. A key interaction involves a hydrogen bond between the pyrazole N-H and the side chain of Asp157 in the TBK1 active site.[2] Modifications at the R1 and R2 positions of the pyrazolopyridine core have been explored to optimize potency. For instance, compound 15y from one study emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM.[2] This highlights the significant impact of substituent choice on inhibitory activity.

Targeting Anaplastic Lymphoma Kinase (ALK)

In the pursuit of inhibitors for crizotinib-resistant ALK mutants, such as ALK-L1196M, the 1H-pyrazolo[3,4-b]pyridine scaffold has been investigated. Structure-activity relationship studies have been conducted to optimize the substituents to overcome this resistance mechanism.[5]

Targeting Tropomyosin Receptor Kinases (TRKs)

Several 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors. Based on scaffold hopping and computer-aided drug design, compounds with nanomolar inhibitory activities against TRKA have been identified.[1] For example, compound C03 showed an IC50 value of 56 nM against TRKA and also inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[1]

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of selected 1H-pyrazolo[3,4-b]pyridine analogs against various kinase targets. This data is compiled from multiple studies to provide a comparative overview.

Compound IDTarget KinaseIC50 (nM)Cell-based AssayCell LineIC50 (µM)Reference
15y TBK10.2AntiproliferationA172, U87MG, A375, A2058, Panc0504Micromolar range[2]
C03 TRKA56ProliferationKm-120.304[1]
7n FGFR1--H1581 (xenograft)Significant antitumor activity[3]
h2 --Anticancer ActivityHepG27.05[6]
I2 --Anticancer ActivityCNE22.99[6]
9d --A549 cell growth inhibitionA5493.06[7]

Experimental Protocols

The evaluation of this compound analogs typically involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is the in vitro kinase inhibition assay.[8][9][10] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is frequently employed.[10]

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase enzyme and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Prepare serial dilution of test compound add_compound Add compound to 96-well plate compound_prep->add_compound kinase_mix Prepare kinase, substrate, and ATP mixture start_reaction Add substrate/ATP mix to initiate reaction kinase_mix->start_reaction add_kinase Add kinase and incubate add_compound->add_kinase add_kinase->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent incubate_reaction->stop_reaction generate_signal Add Kinase Detection Reagent stop_reaction->generate_signal read_plate Measure luminescence generate_signal->read_plate plot_data Plot luminescence vs. concentration read_plate->plot_data calculate_ic50 Determine IC50 value plot_data->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

To assess the cytotoxic or cytostatic effects of the compounds on cancer cells, a cell proliferation assay is essential.[8][11][12] The MTT or MTS assay is a widely used colorimetric method.[8]

Principle: These assays measure the metabolic activity of viable cells. The reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases is proportional to the number of living cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for a few hours to allow for formazan formation.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the colored solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.[11]

Cell_Proliferation_Assay seed_cells Seed cells in 96-well plate treat_cells Treat with compounds seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_reagent Add MTT/MTS reagent incubate_cells->add_reagent incubate_reagent Incubate for formazan formation add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance analyze_data Calculate IC50 measure_absorbance->analyze_data

References

A Comparative Guide to Bioisosteric Replacement Strategies for the Pyrazolo[3,4-b]pyridine Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the pyrazolo[3,4-b]pyridine core, a privileged scaffold in modern medicinal chemistry. We will delve into the rationale behind core replacement, compare key bioisosteres with supporting experimental data, and provide detailed synthetic protocols.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Power of Bioisosterism

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structure, bearing resemblance to the purine core of ATP, allows it to effectively interact with the hinge region of many kinases.[3] This has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

However, the drug discovery process is a journey of multi-parameter optimization. A lead compound, while potent, may suffer from poor solubility, metabolic instability, off-target effects, or may be constrained by existing intellectual property. This is where the strategy of bioisosteric replacement becomes a powerful tool. Bioisosterism involves the substitution of an atom or a group of atoms with another, broadly similar, atom or group. This can be a classical replacement (e.g., -F for -H) or a non-classical replacement, such as exchanging an entire heterocyclic core. The goal is to modulate the molecule's physicochemical properties, potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile in a predictable manner.

This guide will focus on non-classical bioisosteric replacement of the entire pyrazolo[3,4-b]pyridine core, a strategy often referred to as "scaffold hopping." We will explore several key bioisosteric scaffolds, providing a comparative analysis of their synthesis, structural properties, and impact on biological activity.

Core Bioisosteric Replacements for Pyrazolo[3,4-b]pyridine

The Thieno[2,3-b]pyridine Scaffold: A Sulfur-Containing Bioisostere

The replacement of a nitrogen-containing ring fragment with a thiophene is a common bioisosteric strategy. The introduction of a sulfur atom in place of a nitrogen can significantly alter the electronic distribution, lipophilicity, and metabolic profile of the molecule.

A study by Elgemeie et al. provides a direct comparison of the in vitro antibacterial activity of a series of pyrazolo[3,4-b]pyridines and their thieno[2,3-b]pyridine bioisosteres against Gram-positive and Gram-negative bacteria.[4] The results, summarized in the table below, offer valuable insights into the impact of this core replacement.

Compound IDCore ScaffoldRBacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
6a Pyrazolo[3,4-b]pyridine4-CH₃C₆H₄12.5252550
8a Thieno[2,3-b]pyridine4-CH₃C₆H₄255050100
6b Pyrazolo[3,4-b]pyridine4-OCH₃C₆H₄6.2512.512.525
8b Thieno[2,3-b]pyridine4-OCH₃C₆H₄12.5252550
6c Pyrazolo[3,4-b]pyridine4-ClC₆H₄3.126.256.2512.5
8c Thieno[2,3-b]pyridine4-ClC₆H₄6.2512.512.525
Tetracycline --1.563.123.126.25

Data extracted from Elgemeie et al., 2021.[4]

In this particular series, the pyrazolo[3,4-b]pyridine core generally conferred greater antibacterial potency compared to its thieno[2,3-b]pyridine counterpart across all tested strains. This suggests that for this specific biological target and compound class, the nitrogen-containing scaffold offers a more favorable interaction with the bacterial target(s).

A general and efficient method for the synthesis of 3-aminothieno[2,3-b]pyridine derivatives, as described in the comparative study, involves the Gewald reaction.[4]

Protocol: Synthesis of 3-amino-6-aryl-thieno[2,3-b]pyridine-2-carbonitrile (General Procedure)

  • Step 1: Synthesis of 2-cyano-3-aryl-propenethioamide: A mixture of the appropriate aromatic aldehyde (10 mmol), cyanoethanethioamide (10 mmol), and piperidine (0.5 mL) in ethanol (30 mL) is heated under reflux for 2 hours. The solid product that forms upon cooling is collected by filtration, washed with ethanol, and dried.

  • Step 2: Synthesis of 3-amino-6-aryl-thieno[2,3-b]pyridine-2-carbonitrile: To a solution of the 2-cyano-3-aryl-propenethioamide (5 mmol) in ethanol (20 mL), malononitrile (5 mmol) and a catalytic amount of piperidine are added. The reaction mixture is heated under reflux for 4 hours. The precipitate that forms is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the final product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Gewald Reaction A Aromatic Aldehyde D 2-Cyano-3-aryl-propenethioamide A->D B Cyanoethanethioamide B->D C Piperidine (catalyst) C->D G 3-Amino-6-aryl-thieno[2,3-b]pyridine D->G E Malononitrile E->G F Piperidine (catalyst) F->G

Caption: Synthetic workflow for thieno[2,3-b]pyridines.

The Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is another important bioisostere of the pyrazolo[3,4-b]pyridine core. It is also considered a bioisostere of indole and purine, making it a versatile scaffold in medicinal chemistry. The key difference lies in the replacement of the pyrazole's N-N bond with a C-N bond, which alters the hydrogen bonding capabilities and electronic properties of the ring system.

While a direct head-to-head comparison with a pyrazolo[3,4-b]pyridine analog was not found in the initial searches, a study on CSF1R inhibitors provides a compelling case for the impact of this bioisosteric replacement.[5] In this work, the pyrrolopyrimidine core of a known inhibitor was replaced with a 7-azaindole scaffold. The resulting 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was found to be 20-fold less potent than the parent pyrrolopyrimidine. This highlights the critical role of the N-3 atom in the pyrrolopyrimidine for efficient CSF1R inhibition, an interaction that cannot be replicated by the 7-azaindole core. This underscores the importance of empirical testing in bioisosteric replacement strategies, as seemingly subtle changes can have a profound impact on biological activity.

The synthesis of substituted pyrrolo[2,3-b]pyridines often involves the construction of the pyridine ring onto a pre-formed pyrrole or vice-versa. A common route involves the reaction of 2-aminopyrroles with 1,3-dielectrophiles.

Protocol: Synthesis of 4,6-disubstituted-1H-pyrrolo[2,3-b]pyridines (General Procedure)

  • Step 1: Synthesis of 2-amino-3-cyanopyrrole: A mixture of an appropriate α-haloketone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL) is treated with a base such as sodium ethoxide at room temperature. The reaction is stirred for several hours, and the resulting precipitate is collected by filtration.

  • Step 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine: The 2-amino-3-cyanopyrrole (5 mmol) is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) (5.5 mmol) in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent like toluene. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired product.

G cluster_0 Step 1: Pyrrole Formation cluster_1 Step 2: Pyridine Ring Annulation A α-Haloketone D 2-Amino-3-cyanopyrrole A->D B Malononitrile B->D C Base C->D G 1H-Pyrrolo[2,3-b]pyridine D->G E 1,3-Dicarbonyl Compound E->G F Acid Catalyst F->G

Caption: Synthetic workflow for pyrrolo[2,3-b]pyridines.

The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is an isomer of the more commonly explored pyrazolo[3,4-d]pyrimidine system and serves as an interesting bioisostere for pyrazolo[3,4-b]pyridine. The key difference is the fusion of the pyrazole and pyrimidine rings, which alters the position of the nitrogen atoms and the overall shape and electronic distribution of the molecule. This can lead to different interactions with the target protein and, consequently, altered biological activity and selectivity.

Direct comparative data between pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine analogs with identical substitution patterns is scarce in the literature. However, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of potent kinase inhibitors, including inhibitors of Tropomyosin receptor kinases (Trks).[6] Two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus.[7] This highlights the potential of this scaffold to yield highly active compounds. A comparative study synthesizing and testing both series of compounds against a panel of kinases would be highly valuable to the medicinal chemistry community.

The most common and versatile method for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[8][9]

Protocol: Synthesis of 5,7-disubstituted-pyrazolo[1,5-a]pyrimidines (General Procedure)

  • A mixture of a 3-aminopyrazole derivative (10 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and diethyl ether and can be further purified by recrystallization from a suitable solvent.

G A 3-Aminopyrazole D Pyrazolo[1,5-a]pyrimidine A->D B 1,3-Dicarbonyl Compound B->D C Glacial Acetic Acid (Solvent/Catalyst) C->D

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Summary and Future Perspectives

The bioisosteric replacement of the pyrazolo[3,4-b]pyridine core is a viable and powerful strategy in drug discovery. The choice of the replacement scaffold has a significant impact on the biological activity and physicochemical properties of the resulting compounds.

Bioisosteric CoreKey FeaturesPotential AdvantagesPotential Disadvantages
Thieno[2,3-b]pyridine Sulfur-containing isostereModulation of lipophilicity and metabolismCan lead to decreased potency (as seen in the antibacterial example)
Pyrrolo[2,3-b]pyridine 7-Azaindole, purine isostereAltered H-bonding, established scaffold in kinase inhibitorsLoss of key interactions may reduce potency
Pyrazolo[1,5-a]pyrimidine Isomeric scaffoldProven utility in approved kinase inhibitorsDifferent vector for substituents, potentially altered selectivity

Future research in this area should focus on generating more direct head-to-head comparative data for a wider range of bioisosteric replacements and biological targets. The systematic exploration of these core scaffolds will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

A Comparative Guide to the Efficacy of N1- vs. C3-Substituted Pyrazolo[3,4-b]pyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds investigated for a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. Its structural similarity to purine bases makes it an ideal candidate for targeting ATP-binding sites, particularly within protein kinases. Consequently, a significant portion of research has focused on developing pyrazolo[3,4-b]pyridine derivatives as potent and selective kinase inhibitors.

The biological activity of this scaffold is profoundly influenced by the nature and position of its substituents. Understanding the structure-activity relationships (SAR) is paramount for designing effective drug candidates. This guide provides an in-depth comparison of the efficacy of substitutions at two key positions: the N1 position of the pyrazole ring and the C3 position of the pyridine ring, with a focus on their role in kinase inhibition.

The Crucial Role of the N1-H Moiety: The "Hinge-Binder"

A recurring and critical observation in the development of pyrazolo[3,4-b]pyridine-based kinase inhibitors is the essential role of the unsubstituted N1 proton (N1-H). This proton frequently acts as a key hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. This interaction is often indispensable for potent inhibitory activity.

A compelling example is seen in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Research has demonstrated that methylation of the N1 position of the 1H-pyrazolo[3,4-b]pyridine nucleus led to a complete erosion of activity in enzymatic assays (IC50 > 5 µM). This finding strongly implies that the N1-H is involved in a crucial hydrogen-bonding interaction within the FGFR1 kinase domain, and its substitution disrupts the necessary binding conformation.

The causality behind this experimental observation is rooted in the specific molecular architecture of the kinase hinge region, which typically presents a backbone sequence of amino acids that can accept hydrogen bonds. The pyrazolo[3,4-b]pyridine scaffold, with its N1-H, effectively mimics the hydrogen bonding pattern of the adenine base of ATP, allowing it to compete for and occupy the active site. Substitution at N1 removes this critical interaction point, drastically reducing binding affinity and, consequently, inhibitory efficacy.

The C3 Position: A Gateway to Potency and Selectivity

In stark contrast to the N1 position, the C3 position of the pyrazolo[3,4-b]pyridine scaffold is a highly versatile site for chemical modification to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Substituents at this position typically project into the solvent-exposed region of the ATP-binding site or can be tailored to interact with specific sub-pockets, allowing for fine-tuning of the inhibitor's profile.

Numerous studies highlight the successful exploitation of C3-substitution:

  • AMPK Activators: In the design of adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, modifications at the C3 position were explored to improve potency.

  • TRK Inhibitors: A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized with various substitutions at the C3 position to develop inhibitors of Tropomyosin receptor kinases (TRKs). One compound, C03, emerged with an IC50 value of 56 nM against TRKA and good plasma stability.

  • CDK1 Inhibitors: A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines were synthesized and showed potent inhibitory activity against cyclin-dependent kinase (CDK1).

  • TBK1 Inhibitors: Through rational drug design and multiple rounds of optimization focusing on C3-substituents, researchers developed a potent TANK-binding kinase 1 (TBK1) inhibitor (compound 15y) with an exceptionally low IC50 value of 0.2 nM.

The underlying principle for the success of C3 modification is that it allows the core scaffold to maintain its essential hinge-binding interactions via the N1-H, while the C3-substituent explores additional binding interactions. This strategy enables the rational design of inhibitors that are not only potent but also selective for a specific kinase, by targeting unique features in the active site that are not conserved across the kinome.

Comparative Efficacy Data Summary

The following table summarizes the differential effects of N1 versus C3 substitution on the efficacy of pyrazolo[3,4-b]pyridine derivatives against various kinase targets.

Position of SubstitutionTarget KinaseGeneral Effect on EfficacyExample Compound/StudyReported IC50Reference
N1 (Methylation) FGFR1Activity completely eroded Compound 10 in study> 5 µM
N1 (Methylation) General KinasesSignificant loss of activity General SAR observationN/A
C3 TRKAEssential for potent inhibition Compound C0356 nM
C3 TBK1Key for high potency Compound 15y0.2 nM
C3 AMPK (Activation)Modulates activation potency Compound 17f (EC50)0.42 µM
C3 CDK1Contributes to potent inhibition General seriesPotent activity reported

Visualizing Structure-Activity Relationships

The following diagram illustrates the key principles of substitution on the pyrazolo[3,4-b]pyridine scaffold for kinase inhibition.

SAR_Summary cluster_scaffold Pyrazolo[3,4-b]pyridine Core cluster_interactions Kinase ATP Pocket Scaffold N1-H C3-R Hinge Hinge Region Scaffold:n1->Hinge  Essential H-Bond (Loss of activity if substituted) Pocket Selectivity Pocket Scaffold:c3->Pocket  Potency & Selectivity (Modification site)

Caption: Key SAR principles for pyrazolo[3,4-b]pyridine kinase inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized and self-validating protocols are essential. Below are representative methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for TBK1)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human TBK1 enzyme to a working concentration (e.g., 5 ng/µL) in kinase buffer.

    • Prepare a substrate solution containing a specific peptide substrate and ATP at its Km concentration in kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., N1- and C3-substituted pyrazolo[3,4-b]pyridines) in 100% DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound or vehicle (DMSO control) to appropriate wells.

    • Add 10 µL of the TBK1 enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay like ADP-Glo™, or fluorescence-based).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation (SRB) Assay

This protocol measures the antiproliferative effect of a compound on a cancer cell line.

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of ~2,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds or vehicle control to the wells.

    • Incubate the plates for 72 hours.

  • Cell Fixation and Staining:

    • After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Measurement and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value as described in the kinase assay protocol.

Experimental Workflow Visualization

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Reagents (Buffer, Enzyme, ATP/Substrate) C Add Compound/Vehicle to 96-well plate A->C B Serially Dilute Test Compounds B->C D Add Kinase Enzyme (Incubate 10 min) C->D E Initiate Reaction (Add ATP/Substrate) D->E F Incubate at 30°C (60 min) E->F G Stop Reaction (Add EDTA) F->G H Quantify Signal (e.g., Luminescence) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Standard workflow for an in vitro kinase inhibition assay.

Conclusion and Expert Insights

The accumulated experimental evidence robustly supports a clear divergence in the roles of N1 and C3 substituents on the pyrazolo[3,4-b]pyridine scaffold in the context of kinase inhibition.

  • N1-Substitution: This position is generally intolerant to substitution. The N1-H proton is a critical hydrogen bond donor that anchors the molecule to the kinase hinge region. Its removal or blockage typically results in a dramatic loss of inhibitory activity. Therefore, for kinase-targeted drug design, maintaining the 1H-pyrazolo[3,4-b]pyridine tautomer is a foundational principle.

  • C3-Substitution: This position serves as the primary handle for optimizing a compound's biological profile. By introducing diverse chemical moieties at C3, researchers can enhance binding affinity through interactions with specific sub-pockets, thereby improving both potency and selectivity. This position is the key to tailoring the scaffold for specific kinase targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.